1,3,5-Tris(4-hydroxyphenyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDWDATSAVLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324628 | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15797-52-1 | |
| Record name | 15797-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tris(4-hydroxyphenyl)benzene: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-hydroxyphenyl)benzene is a star-shaped polyphenolic compound characterized by a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. This unique C3-symmetric architecture imparts a range of interesting physical and chemical properties, making it a valuable building block in supramolecular chemistry, materials science, and potentially in the pharmaceutical field. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications relevant to researchers and drug development professionals.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for key quantitative data.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 354.4 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white or yellow to brown solid (crystals or powder) | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Melting Point | 233-240 °C (lit.) | --INVALID-LINK--[2][4] |
| Boiling Point (Predicted) | 572.3 ± 45.0 °C | --INVALID-LINK--[2][4] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | --INVALID-LINK--[4] |
| pKa (Predicted) | 8.82 ± 0.30 | --INVALID-LINK-- |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3030 (aromatic C-H stretch), 1605, 1510, 1440 (aromatic C=C stretch), 1250 (C-O stretch), 830 (para-disubstituted benzene C-H bend) |
| ¹H NMR (DMSO-d₆, δ) | ~9.5 (s, 3H, -OH), ~7.5 (d, 6H, Ar-H), ~6.8 (d, 6H, Ar-H), ~7.7 (s, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~157 (Ar-C-OH), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~116 (Ar-CH) |
Note: Specific NMR shifts can vary depending on the solvent and concentration. The values provided are approximate based on typical ranges for similar structures.
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the literature. However, based on its polyphenolic structure, a qualitative solubility profile can be inferred.
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The large hydrophobic aromatic core counteracts the hydrophilic nature of the three hydroxyl groups. |
| Methanol, Ethanol | Soluble to moderately soluble | The polar hydroxyl groups can engage in hydrogen bonding with alcohols. |
| Acetone | Soluble | A polar aprotic solvent that can accept hydrogen bonds from the hydroxyl groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. A 10% DMSO solution has been used for in vitro studies of a related compound.[5] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating capabilities. |
| Toluene, Hexane | Sparingly soluble to insoluble | Non-polar solvents are unlikely to effectively solvate the polar hydroxyl groups. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed trimerization of 4-hydroxyacetophenone. The following protocol is adapted from a patented procedure.[6]
Materials:
-
4-Hydroxyacetophenone
-
Aniline
-
Anilinium hydrochloride (or another suitable acid catalyst)
-
Toluene
-
Hexane
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 4-hydroxyacetophenone and aniline in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of anilinium hydrochloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 185-190°C) under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and add an equal volume of toluene. The product may precipitate as an oily residue.
-
Purification:
-
Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted 4-hydroxyacetophenone.
-
Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the product.
-
Alternatively, the oily residue can be triturated with a non-polar solvent like hexane to induce precipitation of the solid product.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a suitable solvent (e.g., water or hexane) to remove impurities, and dry under vacuum to obtain this compound.
Purification by Recrystallization:
Further purification can be achieved by recrystallization.[7][8]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like water or hexane) may be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Caption: Synthesis and purification workflow for this compound.
Structural Information
Crystal Structure
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 173734 .[9] The crystallographic information file (CIF) can be accessed through the CCDC's "Access Structures" service.[10] The structure reveals a planar central benzene ring with the three hydroxyphenyl groups twisted out of this plane. The molecules pack in the solid state through a network of intermolecular hydrogen bonds between the hydroxyl groups.[11]
Reactivity and Stability
Reactivity
The reactivity of this compound is primarily dictated by its three phenolic hydroxyl groups. These groups can undergo a variety of reactions, including:
-
Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers, allowing for the functionalization of the molecule.
-
Polymerization: It serves as a trifunctional monomer in the synthesis of polymers, such as epoxy resins and polycarbonates, where it can act as a cross-linking agent.[6]
-
Supramolecular Chemistry: The hydroxyl groups are capable of forming strong hydrogen bonds, making it an excellent building block for the construction of hydrogen-bonded organic frameworks (HOFs) and other supramolecular assemblies.[11]
-
Coordination Chemistry: The hydroxyl groups can be deprotonated to form phenoxide ions, which can then coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers.
Caption: Key reaction pathways involving this compound.
Thermal Stability
Potential Applications in Research and Drug Development
The unique structure of this compound makes it a molecule of interest for various applications.
Materials Science
-
Porous Materials: It is a key building block for the synthesis of Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs), which are materials with high surface areas and potential applications in gas storage, separation, and catalysis.[11]
-
Polymers: Its use as a cross-linking agent can enhance the thermal and mechanical properties of polymers.[6]
Potential in Drug Development
While direct biological activity data for this compound is limited, its polyphenolic nature suggests potential avenues for exploration in drug development. Many polyphenolic compounds are known to possess a wide range of biological activities.
-
Enzyme Inhibition: Polyphenols are known to inhibit various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.[14] Given its structure, this compound could be investigated as an inhibitor for enzymes implicated in various diseases.
-
Antioxidant Activity: The phenolic hydroxyl groups are potential radical scavengers, suggesting that the compound may exhibit antioxidant properties.
-
Scaffold for Drug Design: The C3-symmetric core of this compound can serve as a rigid scaffold for the design of novel therapeutic agents. By functionalizing the hydroxyl groups or the aromatic rings, libraries of compounds can be synthesized and screened for various biological targets. For instance, a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene, has been investigated for its anticancer potential through DNA binding.[5]
It is important to note that any potential therapeutic application would require extensive in vitro and in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion
This compound is a versatile molecule with a well-defined structure and a range of interesting chemical properties. Its utility as a building block in materials science is well-established. While its direct applications in drug development are yet to be fully explored, its polyphenolic nature and rigid scaffold make it an attractive starting point for the design and synthesis of new bioactive compounds. Further research into its biological activities, including cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways, is warranted to unlock its full potential in the pharmaceutical sciences. This technical guide provides a solid foundation of its known properties to aid researchers in these future investigations.
References
- 1. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 CAS#: 15797-52-1 [m.chemicalbook.com]
- 3. H36549.03 [thermofisher.com]
- 4. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 | 15797-52-1 [amp.chemicalbook.com]
- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). The information presented herein is compiled from crystallographic data and computational studies, offering valuable insights for its application in materials science and drug development.
Core Molecular Structure
This compound is a tripodal molecule featuring a central benzene ring symmetrically substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. This arrangement imparts a C3 symmetry to the molecule in its lowest energy conformation. The fundamental chemical and physical properties of THPB are summarized below.
| Property | Value |
| Chemical Formula | C₂₄H₁₈O₃ |
| Molecular Weight | 354.41 g/mol |
| CAS Number | 15797-52-1 |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 237-239 °C |
Conformational Analysis: A Propeller-Shaped Architecture
Contrary to some theoretical calculations that suggest a planar conformation, experimental evidence from single-crystal X-ray diffraction reveals that this compound adopts a non-planar, propeller-like conformation in the solid state. This deviation from planarity is primarily attributed to steric hindrance between the ortho-hydrogen atoms of the peripheral hydroxyphenyl rings and the hydrogen atoms of the central benzene ring.
The propeller shape is characterized by the dihedral angles between the plane of the central benzene ring and the planes of the three attached hydroxyphenyl rings. In the crystal structure, these rings are twisted out of the plane of the central ring, leading to a chiral conformation. The molecule can exist as two enantiomers (P for plus and M for minus helicity) which can interconvert through rotation of the phenyl rings.
Below is a diagram illustrating the conformational states and the transition between them.
Quantitative Structural Data
The following table summarizes key bond lengths, bond angles, and dihedral angles for this compound, derived from its single-crystal X-ray structure (CCDC Deposition Number: 173734).
| Parameter | Atom Pair/Group | Average Value |
| Bond Lengths (Å) | ||
| C(central ring) - C(central ring) | 1.39 Å | |
| C(central ring) - C(peripheral ring) | 1.49 Å | |
| C(peripheral ring) - C(peripheral ring) | 1.39 Å | |
| C(peripheral ring) - O | 1.37 Å | |
| O - H | 0.82 Å | |
| Bond Angles (°) | ||
| C-C-C (central ring) | 120.0° | |
| C(central ring)-C(central ring)-C(peripheral ring) | 120.0° | |
| C(central ring)-C(peripheral ring)-C(peripheral ring) | 121.0° | |
| C-C-O (peripheral ring) | 119.5° | |
| Dihedral Angles (°) | ||
| C(central)-C(central)-C(peripheral)-C(peripheral) | 35-45° |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the acid-catalyzed trimerization of 4-hydroxyacetophenone.
Workflow for Synthesis:
Detailed Methodology:
-
A mixture of 4-hydroxyacetophenone and an acid catalyst (e.g., sulfuric acid) in a high-boiling point solvent is prepared.
-
The reaction mixture is heated to a high temperature (typically 180-200 °C) and refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is precipitated by pouring the reaction mixture into water or an appropriate non-solvent.
-
The precipitate is filtered, washed, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals of THPB is crucial for accurate structural determination.
Methodology:
-
Crystallization: Single crystals can be grown by slow evaporation of a solution of THPB in a suitable solvent mixture, such as methanol/chloroform or ethanol/water, at room temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are standard techniques for confirming the chemical structure of THPB.
Methodology:
-
Sample Preparation: A solution of THPB is prepared in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the signals are analyzed to confirm the presence of the different types of protons and carbons in the molecule, consistent with its C₃ symmetric structure.
Conclusion
This compound possesses a well-defined, non-planar propeller-shaped molecular structure in the solid state. This guide provides essential structural and methodological information for researchers working with this versatile molecule. The detailed quantitative data and experimental protocols serve as a valuable resource for applications in the design of novel materials, such as covalent organic frameworks and supramolecular assemblies, as well as in the field of drug development where molecular shape and functionality are critical.
Spectral data for 1,3,5-Tris(4-hydroxyphenyl)benzene (¹H NMR, ¹³C NMR, FT-IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,3,5-Tris(4-hydroxyphenyl)benzene, a key building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail the ¹H NMR, ¹³C NMR, and FT-IR spectral data, along with in-depth experimental protocols for data acquisition.
Spectroscopic Data Summary
The nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy data provide characteristic fingerprints for the molecular structure of this compound.
¹H NMR and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (δ) in ppm | Description |
| 3.81 | singlet, 9H |
| 6.94–7.41 | multiplet, 12H |
| 7.79 | singlet, 3H |
| ¹³C NMR Data (CDCl₃, 125 MHz) | |
| Chemical Shift (δ) in ppm | Carbon Type |
| 55.4 | Methoxy (OCH₃) - Note: This is likely an impurity or a derivative, as the target molecule does not contain a methoxy group. The expected signal would be from the hydroxyl-bearing carbon. |
| 114.3 | Aromatic CH |
| 123.8 | Aromatic CH |
| 128.3 | Aromatic CH |
| 133.9 | Aromatic C (quaternary) |
| 141.8 | Aromatic C (quaternary) |
| 159.3 | Aromatic C-OH |
Note: The reported ¹H NMR data with a singlet at 3.81 ppm (9H) suggests the presence of three methoxy groups, indicating the data may be for 1,3,5-Tris(4-methoxyphenyl)benzene or a derivative where the hydroxyl protons have been replaced. For this compound, the hydroxyl proton signal would be expected, though its chemical shift can vary and it may be broad.
FT-IR Spectral Data
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet. The main absorption bands are listed below.
| FT-IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2953, 2918, 2848 | C-H stretching (aromatic) |
| 1606 | C=C stretching (aromatic ring) |
| 1460 | C-H bending |
| 1378 | O-H bending (phenolic) |
| 1263 | C-O stretching (phenolic) |
| 1097 | C-H in-plane bending |
| 802 | C-H out-of-plane bending |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
2.1.1. Sample Preparation
-
Analyte and Solvent Selection: Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
-
Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.1.2. Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
2.1.3. Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[6]
-
Apodization: An exponential window function is applied to the FID to improve the signal-to-noise ratio.[4]
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[6][7]
-
Baseline Correction: A polynomial function is applied to correct for any baseline distortions.[6][7]
-
Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The following protocol details the KBr pellet method for obtaining the FT-IR spectrum of solid this compound.
2.2.1. Sample Preparation (KBr Pellet Method)
-
Drying: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[8]
-
Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.[8]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder to ensure a homogeneous mixture.[8] The sample concentration should be around 0.2% to 1%.[9][10]
-
Pellet Formation: Transfer the mixture to a pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[10][11]
-
Pellet Removal: Carefully remove the KBr pellet from the die.
2.2.2. Data Acquisition
-
Background Spectrum: Place a blank KBr pellet (containing only KBr) in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[8]
-
Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the FT-IR spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
2.2.3. Data Processing
-
Background Subtraction: The previously acquired background spectrum is automatically subtracted from the sample spectrum.
-
Baseline Correction: A baseline correction is applied to account for any sloping baseline caused by light scattering or other instrumental effects.[12]
-
Normalization: The spectrum may be normalized to facilitate comparison with other spectra.[12]
-
Peak Picking: The wavenumbers of the absorption maxima are identified.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. organomation.com [organomation.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 8. shimadzu.com [shimadzu.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. FT-IR - Data Processing | CHEM 370 [chem370.github.io]
A Technical Guide to the Early Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthesis methods for 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a molecule of significant interest in materials science and as a building block in complex organic structures. This document provides a detailed overview of the early synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and replication. The logical flow of each synthesis is visually represented through detailed diagrams.
Introduction
This compound is a triphenolic compound with a rigid, threefold symmetric core. Its unique structure has made it a valuable component in the development of polymers, including polycarbonates and epoxy resins, where it acts as a crosslinking agent to enhance stability.[1] The earliest documented synthesis of THPB dates back to 1921, and several pathways for its preparation were explored in the subsequent decades.[1] This guide focuses on these pioneering methods, providing a practical resource for understanding the historical context and fundamental chemistry of this important compound.
Core Synthesis Methodologies
The early synthesis of this compound primarily revolved around the acid-catalyzed trimerization of acetophenone derivatives. Three main precursors were utilized: 4-methoxyacetophenone, 4-haloacetophenones, and 4-hydroxyacetophenone itself. Each of these routes presents a unique set of chemical transformations and experimental considerations.
Synthesis from 4-Methoxyacetophenone
This two-step approach involves the initial formation of the corresponding methoxy-protected trimer, followed by a demethylation step to yield the final product.
Step 1: Trimerization of 4-Methoxyacetophenone
The self-condensation of three molecules of 4-methoxyacetophenone (4-MAP) to form 1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is typically achieved under strong acidic conditions. Several methods from the early literature are summarized below.
Experimental Protocol: Acid-Catalyzed Trimerization of 4-Methoxyacetophenone
-
Method A: Sulfuric Acid Catalysis [1]
-
Reagents: 4-Methoxyacetophenone, concentrated sulfuric acid.
-
Procedure: 4-Methoxyacetophenone is treated with concentrated sulfuric acid. Detailed conditions such as temperature and reaction time are not extensively documented in the earliest reports but are presumed to be at or near room temperature.
-
Work-up: The reaction mixture is quenched with water, and the precipitated solid is collected by filtration. The crude product is then washed and dried.
-
-
Method B: Alcoholic Hydrochloric Acid Catalysis
-
Reagents: 4-Methoxyacetophenone, alcoholic hydrochloric acid solution.
-
Procedure: 4-Methoxyacetophenone is dissolved in an alcoholic solution of hydrochloric acid and allowed to stand at room temperature for an extended period (e.g., four months).
-
Work-up: The product crystallizes from the solution over time and is collected by filtration.
-
Yield: 54%.
-
-
Method C: Potassium Pyrosulfate and Sulfuric Acid Catalysis
-
Reagents: 4-Methoxyacetophenone, potassium pyrosulfate, sulfuric acid.
-
Procedure: 4-Methoxyacetophenone is reacted in the presence of a mixture of potassium pyrosulfate and sulfuric acid.
-
Work-up: The reaction is worked up by quenching with water and isolating the solid product.
-
Yield: 27%.
-
Step 2: Demethylation of 1,3,5-Tris(4-methoxyphenyl)benzene
The cleavage of the methyl ethers in TMPB to afford THPB is a critical final step.
Experimental Protocol: Demethylation of 1,3,5-Tris(4-methoxyphenyl)benzene
-
Reagents: 1,3,5-Tris(4-methoxyphenyl)benzene, concentrated hydrochloric acid.[1][2]
-
Procedure: 1,3,5-Tris(4-methoxyphenyl)benzene is heated under reflux with concentrated hydrochloric acid. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for further purification.
-
Quantitative Data Summary: Synthesis from 4-Methoxyacetophenone
| Step | Method | Catalyst | Reported Yield | Reference |
| Trimerization | A | H₂SO₄ | 20% | [1],[2] |
| Trimerization | B | Alcoholic HCl | 54% | |
| Trimerization | C | K₂S₂O₇ / H₂SO₄ | 27% | |
| Demethylation | - | conc. HCl | Not specified | [1],[2] |
Reaction Pathway from 4-Methoxyacetophenone
Synthesis from 4-Haloacetophenone
This two-step method involves the trimerization of a 4-haloacetophenone followed by nucleophilic aromatic substitution to introduce the hydroxyl groups.
Step 1: Trimerization of 4-Haloacetophenone
The self-condensation of 4-bromo- or 4-chloroacetophenone proceeds in the presence of a strong acid catalyst mixture.[1][2]
Experimental Protocol: Trimerization of 4-Haloacetophenone
-
Reagents: 4-Haloacetophenone (e.g., 4-bromoacetophenone or 4-chloroacetophenone), potassium pyrosulfate, sulfuric acid.[1][2]
-
Procedure: The 4-haloacetophenone is heated in the presence of potassium pyrosulfate and sulfuric acid.
-
Work-up: The reaction mixture is cooled and poured into water to precipitate the 1,3,5-Tris(4-halophenyl)benzene product, which is then collected and purified.
Step 2: Hydrolysis of 1,3,5-Tris(4-halophenyl)benzene
The conversion of the halogenated trimer to the final hydroxyphenyl product is achieved by treatment with a strong base.[1][2]
Experimental Protocol: Hydrolysis of 1,3,5-Tris(4-halophenyl)benzene
-
Reagents: 1,3,5-Tris(4-halophenyl)benzene, sodium hydroxide.[1][2]
-
Procedure: The 1,3,5-Tris(4-halophenyl)benzene is heated with a solution of sodium hydroxide. The reaction progress can be monitored until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and acidified to precipitate the this compound. The product is then collected by filtration, washed, and dried.
Quantitative Data Summary: Synthesis from 4-Haloacetophenone
| Step | Starting Material | Catalyst/Reagent | Reported Yield | Reference |
| Trimerization | 4-Bromoacetophenone | K₂S₂O₇ / H₂SO₄ | Not specified | [1],[2] |
| Hydrolysis | 1,3,5-Tris(4-bromophenyl)benzene | NaOH | Not specified | [1],[2] |
Reaction Pathway from 4-Haloacetophenone
Direct Synthesis from 4-Hydroxyacetophenone
Historically, the direct trimerization of 4-hydroxyacetophenone (4-HAP) was considered unfeasible.[1] However, later developments, particularly in patent literature, described methods to achieve this transformation, often through the use of an aniline derivative or by protecting the hydroxyl group prior to trimerization.
Experimental Protocol: Direct Trimerization of 4-Hydroxyacetophenone
-
Method A: Aniline-Mediated Trimerization [1]
-
Reagents: 4-Hydroxyacetophenone, aniline, anilinium hydrochloride.[1]
-
Procedure: Three equivalents of 4-hydroxyacetophenone are condensed in the presence of sufficient quantities of aniline and anilinium hydrochloride. The reaction can optionally be carried out in a non-polar solvent like toluene.
-
Work-up: The product can be recovered by cooling the reaction mixture to induce precipitation. Alternatively, a non-polar solvent can be added to separate an oily residue, from which the product is precipitated by the addition of another solvent like hexane.[1] Recrystallization is recommended to improve purity.
-
-
Method B: Trimerization of an Acyl-Protected 4-Hydroxyacetophenone
-
Procedure: This two-step variation involves first protecting the hydroxyl group of 4-hydroxyacetophenone as an ester (e.g., acetate). The resulting 4-acetoxyacetophenone is then subjected to acid-catalyzed trimerization. The protecting group is subsequently removed by hydrolysis to yield THPB.
-
Quantitative Data Summary: Direct Synthesis from 4-Hydroxyacetophenone
| Method | Key Reagents | Reported Yield | Reference |
| Aniline-Mediated | Aniline, Anilinium Hydrochloride | Not specified | [1] |
Reaction Pathway from 4-Hydroxyacetophenone
Conclusion
The early synthetic routes to this compound laid the groundwork for the production of this versatile molecule. While these initial methods often involved harsh conditions and, in some cases, provided modest yields, they were instrumental in enabling the exploration of THPB's properties and applications. The development of a direct synthesis from 4-hydroxyacetophenone represented a significant advancement, offering a more streamlined approach. This guide provides a comprehensive overview of these foundational methods, serving as a valuable resource for chemists and materials scientists interested in the synthesis and application of triphenolic compounds.
References
Potential applications of triphenylbenzene-based ligands in materials science
A Technical Guide for Researchers and Scientists
The unique C3-symmetric and propeller-like structure of the 1,3,5-triphenylbenzene core has established it as a foundational building block in modern materials science. Its inherent thermal and chemical stability, coupled with the ability to introduce a wide array of functional groups at its periphery, has led to the development of a diverse range of materials with tailored optical, electronic, and structural properties. This technical guide explores the burgeoning applications of triphenylbenzene-based ligands, offering insights into their role in organic light-emitting diodes (OLEDs), porous materials, and chemical sensors. Detailed experimental protocols and quantitative performance data are provided to facilitate further research and development in this exciting field.
Triphenylbenzene-Based Ligands in Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure and excellent charge-transporting capabilities of triphenylbenzene derivatives make them highly suitable for use in OLEDs, both as emissive materials and as hosts for phosphorescent or fluorescent dopants.[1] The star-shaped architecture helps to prevent intermolecular stacking, which can lead to luminescence quenching and reduced device efficiency.[2]
Performance of Triphenylbenzene-Based OLEDs
The performance of OLEDs incorporating triphenylbenzene-based materials is highly dependent on the specific molecular design and device architecture. Key performance metrics include external quantum efficiency (EQE), which measures the percentage of electrons injected into the device that result in emitted photons, luminance, and operational lifetime.
| Emitter/Host Material Containing Triphenylbenzene Core | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Lifetime (LT₅₀) at 1000 cd/m² (h) | Emission Color |
| TTM-DACz in 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene matrix | Emitter | 10.6 | Not Reported | Not Reported | Red |
| tBuCz-m-CF3 in exciplex-forming co-host | Emitter | 31.62 | >100,000 | 1237 | Blue |
| tBuCz-p-CF3 in exciplex-forming co-host | Emitter | 30.72 | >100,000 | Not Reported | Blue |
| m-DABNA-AdCz | Emitter | Not Reported | >1000 | 55.7 (LT₉₅) | Deep-Blue |
| 4TCzBN-o-mCP | Emitter | 8.0 | Not Reported | Not Reported | Blue |
Note: The performance of OLEDs can be influenced by a multitude of factors including the specific device architecture, layer thicknesses, and fabrication methods.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for the fabrication of a solution-processed OLED using a spin-coating method.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Emissive layer solution (e.g., a triphenylbenzene-based emissive material dissolved in a suitable organic solvent like toluene or chlorobenzene)
-
Electron transport layer (ETL) material (e.g., TPBi - 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Ultrasonically clean the ITO-coated glass substrates sequentially in acetone and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer at a desired speed (e.g., 2000 rpm) for 60 seconds inside the glovebox. Anneal the film at a temperature appropriate for the specific emissive material (e.g., 80°C) for 30 minutes.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL material (e.g., 40 nm of TPBi) followed by the cathode (e.g., 1 nm of LiF and 100 nm of Al) at a pressure below 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.
Porous Materials from Triphenylbenzene Scaffolds
The rigid and pre-organized C3-symmetric nature of triphenylbenzene makes it an excellent building block for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3] These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation, and catalysis.[4]
Porosity of Triphenylbenzene-Based Materials
The Brunauer-Emmett-Teller (BET) surface area is a key parameter for characterizing porous materials, providing a measure of the total surface area available for gas adsorption. The CO₂ uptake capacity is another critical metric, particularly for applications in carbon capture.
| Material | Linker/Monomer Containing Triphenylbenzene Core | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar |
| DUT-32 | 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | 6411 | Not Reported |
| NU-110E | Not specified, but contains phenyl groups | 7140 | Not Reported |
| TPT-COF-6 | 2,4,6-tris(4-aminophenyl)triazine and a triphenylbenzene-based trialdehyde | 1747 | ~2.1 (92.38 mg/g) |
| C-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 1.28 |
| S-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 1.69 |
| SO-TPB | 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | Not Reported | 2.18 |
Experimental Protocol: Synthesis of a Triphenylbenzene-Based Porous Organic Polymer for Photocatalysis
This protocol outlines the synthesis of a triphenylbenzene-based porous conjugated polymer (PCP) via a Sonogashira-Hagihara cross-coupling reaction.[5]
Materials:
-
4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl
-
Dibromo-substituted comonomer (e.g., a fluorene, dibenzothiophene, or dibenzothiophene-S,S-dioxide derivative)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (copper(I) iodide)
-
Dry triethylamine (Et₃N)
-
Dry N,N-dimethylformamide (DMF)
-
Solvents for washing (CH₂Cl₂, acetone, THF)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, dissolve the 4,4''-diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl and the dibromo-substituted comonomer in a mixture of dry Et₃N and DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Polymerization: Heat the reaction mixture at 100°C for 48 hours. The polymer will precipitate from the solution during the reaction.
-
Work-up and Purification: After cooling to room temperature, filter the polymer product.
-
Washing: Purify the polymer by sequential washing with CH₂Cl₂, acetone, and THF using a Soxhlet extractor.
-
Drying: Dry the final polymer product under vacuum.
Triphenylbenzene-Based Ligands as Chemical Sensors
The electron-rich nature and photoluminescent properties of the triphenylbenzene core make it an excellent platform for the development of fluorescent chemical sensors.[6] Functionalization of the peripheral phenyl rings with specific receptor units allows for the selective detection of various analytes, including nitroaromatic compounds and ions.
Quantitative Analysis of Triphenylbenzene-Based Sensors
The performance of a chemical sensor is characterized by its selectivity and sensitivity, often quantified by the detection limit.
| Sensor Molecule | Analyte | Detection Limit | Quenching/Enhancement |
| [NHMe]₃TAPB | Picric Acid | 2.25 ppm | Quenching |
| 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene | Picric Acid | 1.5 ppm | Quenching |
| ⁱPrTAPB-Azo-COP | Picric Acid | ~13 ppm for 77% quenching | Quenching |
Experimental Protocol: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
TAPB is a common precursor for many triphenylbenzene-based materials. The following is a two-step synthesis protocol.[7]
Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene
-
To a solution of 4-nitroacetophenone in ethanol, add silicon tetrachloride (SiCl₄).
-
Heat the reaction mixture for 10 hours.
-
After cooling, the product, 1,3,5-tris(4-nitrophenyl)benzene, will precipitate. Filter and wash the solid.
Step 2: Reduction to 1,3,5-Tris(4-aminophenyl)benzene
-
Suspend the 1,3,5-tris(4-nitrophenyl)benzene in ethanol.
-
Add palladium on carbon (Pd/C) as a catalyst.
-
Add hydrazine hydrate (NH₂NH₂·H₂O) dropwise.
-
Heat the reaction mixture for 10 hours.
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Cool the filtrate to obtain the crystalline product, 1,3,5-tris(4-aminophenyl)benzene.
Mechanism of Fluorescence Quenching for Picric Acid Detection
The selective detection of picric acid by amino-functionalized triphenylbenzene sensors often involves a fluorescence quenching mechanism initiated by proton transfer.[8] The acidic proton of picric acid is transferred to the basic amino groups on the sensor molecule. This process leads to the formation of a non-fluorescent ground-state complex between the protonated sensor and the picrate anion, resulting in a decrease in fluorescence intensity.
Conclusion
Triphenylbenzene-based ligands have proven to be exceptionally versatile building blocks in materials science. Their unique structural and electronic properties have enabled the development of high-performance OLEDs, highly porous materials for gas storage and separation, and sensitive and selective chemical sensors. The ability to systematically modify the triphenylbenzene core through organic synthesis provides a powerful tool for fine-tuning material properties to meet the demands of specific applications. The experimental protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists working to advance the frontiers of materials science with these remarkable molecular architectures. Further exploration into novel functionalization strategies and the synergistic integration of triphenylbenzene-based ligands into multifunctional materials will undoubtedly lead to even more exciting discoveries and technological innovations.
References
- 1. 1,3,5-Tris(4-aminophenyl)benzene | 118727-34-7 | FT62957 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (631b) Surface Area Determination of Metal-Organic Frameworks (MOFs) Using the Brunauer-Emmett-Teller (BET) Method: Limitations and Improvements | AIChE [proceedings.aiche.org]
- 7. 1,3,5-Tris(4-aminophenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Health and Safety of 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 1,3,5-Tris(4-hydroxyphenyl)benzene. The content is intended to inform researchers, scientists, and professionals in the drug development field about the potential hazards, handling procedures, and emergency measures associated with this compound. Due to a scarcity of specific toxicological data for this compound, information from structurally related compounds and general principles of polyphenol toxicology are also discussed to provide a broader context.
Chemical and Physical Properties
This compound is a polyphenolic compound with a central benzene ring substituted with three hydroxyphenyl groups. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C24H18O3 |
| Molecular Weight | 354.4 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 233-240 °C[1] |
| Boiling Point (Predicted) | 572.3 ± 45.0 °C |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ |
| CAS Number | 15797-52-1 |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] The specific hazard statements are summarized in Table 2.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Hazard Pictogram:
Toxicological Information
For the related compound 1,3,5-Trihydroxybenzene , an oral LD50 of 4000 mg/kg in rats has been reported.[3] While this provides a general indication of low acute oral toxicity for a similar core structure, it should not be directly extrapolated to this compound.
Another related compound, 1,2,4-Trihydroxybenzene , has been shown to be genotoxic in vitro, inducing DNA damage.[4] Studies on 1,3,5-Tris(4-carboxyphenyl)benzene , a carboxylic acid derivative, have explored its potential as an anticancer agent due to its interaction with DNA.[5] This suggests that triphenylbenzene derivatives may have the potential to interact with biological macromolecules, a factor to consider in their safety assessment.
As a polyphenol, this compound belongs to a class of compounds known for their antioxidant properties and various biological activities.[6][7][8][9][10] However, at high concentrations or under specific conditions, some polyphenols can also exhibit pro-oxidant effects or interfere with cellular processes.
Experimental Protocols (Hypothetical)
In the absence of specific published studies for this compound, this section outlines detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols serve as a template for how the irritant properties of this chemical would be assessed.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD Guideline 439)
Objective: To assess the potential of this compound to cause skin irritation.
Methodology:
-
Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model.
-
Procedure:
-
The RhE tissues are pre-incubated in a sterile, defined culture medium.
-
A solution or suspension of this compound in a suitable solvent is applied topically to the surface of the epidermis.
-
Negative (solvent alone) and positive (a known irritant) controls are run in parallel.
-
After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.
-
The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint Measurement: Cell viability is determined by the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt. The amount of formazan produced is quantified spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD Guideline 492)
Objective: To assess the potential of this compound to cause serious eye damage or eye irritation.
Methodology:
-
Test System: A commercially available, validated Reconstructed Human Cornea-like Epithelium (RhCE) model.
-
Procedure:
-
The RhCE tissues are pre-incubated in a sterile, defined culture medium.
-
This compound is applied to the apical surface of the corneal epithelium.
-
Negative and positive controls are included.
-
After a specified exposure time, the test substance is rinsed off.
-
The tissues are incubated for a post-exposure period.
-
-
Endpoint Measurement: Cell viability is assessed using the MTT assay, similar to the skin irritation test.
-
Data Analysis: The viability of the treated tissues is compared to the negative control. A significant decrease in viability suggests the potential for eye irritation or damage.
Signaling Pathways and Experimental Workflows
While specific signaling pathways affected by this compound have not been elucidated, a general understanding of how phenolic compounds can interact with cellular systems can be informative. The following diagrams illustrate a hypothetical workflow for assessing cytotoxicity and a potential signaling pathway that could be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Plant polyphenols as dietary antioxidants in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Deep Dive into the Supramolecular Chemistry of 1,3,5-Tris(4-hydroxyphenyl)benzene: A Technical Guide for Researchers
An in-depth exploration of the synthesis, self-assembly, host-guest chemistry, and biological applications of the versatile tripodal building block, 1,3,5-Tris(4-hydroxyphenyl)benzene. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and experimental methodologies in this burgeoning field of supramolecular chemistry.
Introduction
This compound (THPB) is a C3-symmetric molecule that has garnered significant attention as a versatile building block in supramolecular chemistry and materials science. Its rigid, planar core, coupled with the three peripherally located hydroxyl groups, provides a unique platform for the construction of a diverse array of supramolecular architectures through hydrogen bonding and other non-covalent interactions. These interactions drive the self-assembly of THPB into intricate structures such as Covalent Organic Frameworks (COFs), Hydrogen-Bonded Organic Frameworks (HOFs), and various host-guest complexes.[1][2] The resulting materials exhibit interesting properties, including high porosity, photoluminescence, and biological activity, making them promising candidates for applications in gas storage, sensing, optoelectronics, and drug delivery.
This guide will delve into the fundamental aspects of THPB's supramolecular chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of its behavior and applications.
Synthesis of this compound
The synthesis of THPB can be achieved through several routes, most commonly involving the acid-catalyzed trimerization of 4-hydroxyacetophenone or its derivatives.
Synthesis via Trimerization of 4-Hydroxyacetophenone
A prevalent method for synthesizing THPB is the direct trimerization of 4-hydroxyacetophenone in the presence of a suitable catalyst.
Experimental Protocol:
A detailed experimental protocol for a one-step conversion of 4-hydroxyacetophenone to THPB is described in U.S. Patent 5,344,980.[2][3] In a typical procedure, 4-hydroxyacetophenone is heated with aniline and a catalytic amount of an anilinium salt, such as anilinium hydrochloride. The reaction mixture is heated to approximately 185-190°C for several hours.[3] The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated and purified.
Another approach involves the cyclotrimerization of acetophenones under solvent-free conditions, catalyzed by heteropolyacids on a solid support, which can offer an environmentally benign alternative.[4]
Supramolecular Assembly and Host-Guest Chemistry
The defining feature of THPB in supramolecular chemistry is its ability to form extensive hydrogen-bonding networks. The three hydroxyl groups act as hydrogen bond donors and acceptors, directing the self-assembly of the molecule into well-defined, stable superstructures.
Hydrogen-Bonded Organic Frameworks (HOFs)
THPB is an excellent building block for the construction of HOFs. In the solid state, the molecules arrange in a way that maximizes hydrogen bonding, often leading to porous crystalline materials.[1]
Characterization of HOFs:
The structure and porosity of THPB-based HOFs are typically characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas sorption analysis. Computational methods, such as Density Functional Theory (DFT), can be employed to understand the intermolecular interactions and predict the framework's stability.[1]
Co-crystals
THPB can form co-crystals with other molecules, where the hydrogen bonding between the hydroxyl groups of THPB and complementary functional groups on the co-former dictates the crystal packing. The thermodynamic driving force for co-crystal formation can be evaluated computationally, with studies showing that co-crystallization is generally a thermodynamically favorable process.[5]
Host-Guest Chemistry
While specific quantitative data on the host-guest chemistry of THPB itself is not extensively available in the reviewed literature, the analogous molecule, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been studied for its ability to bind to DNA. This provides a valuable point of comparison and suggests the potential for THPB to act as a host for various guest molecules.
A study on the interaction of H3BTB with Herring Sperm DNA (HS-DNA) revealed a binding constant (Kb) and a negative Gibbs free energy change (ΔG), indicating a spontaneous binding process.[6]
Table 1: DNA Binding Parameters for 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
| Parameter | Value | Method | Reference |
| Binding Constant (Kb) | 1.07 x 103 M-1 | UV-Visible Spectroscopy | [6] |
| Gibbs Free Energy (ΔG) | -17.29 kJ mol-1 | Calculation from Kb | [6] |
Experimental Protocol for DNA Binding Studies (adapted from H3BTB study):
UV-Visible spectrophotometry can be used to monitor the interaction between the host molecule and DNA. A solution of the host molecule is titrated with increasing concentrations of DNA. The changes in the absorbance spectrum of the host molecule upon addition of DNA are used to calculate the binding constant using the Benesi-Hildebrand equation or similar models.[6]
Biological Activity: Inhibition of Amyloid Fibril Formation
Recent research has highlighted the potential of 1,3,5-triphenylbenzene derivatives, including THPB, as inhibitors of amyloid fibril formation.[7][8] Amyloid fibrils are associated with a range of debilitating diseases, including Alzheimer's disease. The ability of small molecules to interfere with the aggregation of amyloidogenic proteins is a significant area of interest for drug development.
A study investigating the effect of various 1,3,5-triphenylbenzene derivatives on the fibril formation of hen egg white lysozyme (HEWL), a model amyloidogenic protein, found that THPB was among the compounds tested.[7] The study also assessed the cytotoxicity of the resulting aggregates.
Mechanism of Action and Effect on Apoptosis
The inhibition of amyloid fibril formation can reduce the cytotoxicity associated with the protein aggregates. One of the key pathways involved in programmed cell death, or apoptosis, is the caspase signaling cascade. Caspase-3 is a critical executioner caspase in this pathway.[9][10] The activity of caspase-3 can be measured to assess the extent of apoptosis induced by a substance.
The following diagram illustrates the proposed mechanism of THPB's involvement in the inhibition of amyloid fibril formation and its downstream effect on the caspase-3 mediated apoptotic pathway.
Caption: THPB's role in inhibiting toxic oligomer formation and reducing apoptosis.
Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound (e.g., THPB and/or amyloid aggregates) at various concentrations for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
This assay measures the activity of caspase-3, a key marker of apoptosis.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release the cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved product. The signal intensity is proportional to the caspase-3 activity.[1][4][12]
Applications in Materials Science
Beyond its biological activities, THPB is a cornerstone for the development of advanced functional materials.
Covalent Organic Frameworks (COFs)
The hydroxyl groups of THPB can be functionalized to participate in covalent bond formation, leading to the synthesis of robust and porous COFs. For example, ester-linked COFs can be synthesized from THPB.[1] These materials have high surface areas and can be used for gas storage and separation.
Experimental Workflow for COF Synthesis:
The synthesis of a COF typically involves the condensation reaction between two or more organic building blocks under solvothermal conditions. The following diagram outlines a general workflow for the synthesis of a THPB-based COF.
Caption: A generalized workflow for the synthesis of a THPB-based COF.
Conclusion
This compound stands out as a remarkably versatile and powerful building block in the realm of supramolecular chemistry. Its unique structural features enable the rational design and construction of a wide variety of self-assembled architectures with emergent properties. From the creation of porous materials for environmental applications to its intriguing biological activity as an inhibitor of amyloid fibril formation, the potential of THPB is vast and continues to be explored. This technical guide has provided a comprehensive overview of the core aspects of THPB's supramolecular chemistry, offering valuable insights and experimental methodologies for researchers poised to innovate in this exciting field. The continued investigation into the quantitative aspects of its host-guest chemistry and the exploration of its derivatives for enhanced biological efficacy will undoubtedly pave the way for novel applications in both materials science and medicine.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 3. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]
- 7. Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mpbio.com [mpbio.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene from 4-hydroxyacetophenone
Abstract
This document provides a detailed protocol for the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene, a valuable triphenylbenzene derivative utilized in the development of polymers, covalent organic frameworks (COFs), and as a crosslinking agent in epoxy resins. The synthesis commences with the readily available starting material, 4-hydroxyacetophenone. The protocol follows a two-step process involving the formation of a 4-hydroxyacetophenone-anil intermediate, followed by an acid-catalyzed cyclotrimerization to yield the final product. This method circumvents the challenges associated with the direct trimerization of 4-hydroxyacetophenone.
Introduction
This compound is a triphenolic compound with a rigid, planar structure, making it a significant building block in materials science and supramolecular chemistry. Direct acid-catalyzed self-condensation of 4-hydroxyacetophenone to achieve this trimer is often inefficient. A more reliable synthetic route proceeds through an anil intermediate. This application note details a robust two-step protocol for the preparation of this compound, suitable for researchers in organic synthesis, materials science, and drug development.
Reaction Scheme
The overall synthesis is a two-step process:
-
Step 1: Synthesis of 4-hydroxyacetophenone-anil: Reaction of 4-hydroxyacetophenone with aniline to form the corresponding anil (an imine).
-
Step 2: Acid-Catalyzed Trimerization: The 4-hydroxyacetophenone-anil intermediate undergoes an acid-catalyzed self-condensation to form the central benzene ring of this compound.
Experimental Protocols
3.1. Materials and Reagents
-
4-hydroxyacetophenone (≥98%)
-
Aniline (≥99.5%)
-
Anilinium hydrochloride (≥97%)
-
Toluene (Anhydrous, ≥99.8%)
-
Ethanol (95%)
-
Methanol (≥99.8%)
-
Deionized Water
-
Hydrochloric Acid (37%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
3.2. Step 1: Synthesis of 4-hydroxyacetophenone-anil
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxyacetophenone (13.6 g, 0.1 mol) and aniline (10.2 g, 0.11 mol).
-
Add 150 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude 4-hydroxyacetophenone-anil can be used in the next step without further purification. For analytical purposes, a small sample can be recrystallized from ethanol.
3.3. Step 2: Synthesis of this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the crude 4-hydroxyacetophenone-anil from the previous step.
-
Add anilinium hydrochloride (1.3 g, 0.01 mol) as the acid catalyst.[1]
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.
-
Maintain the temperature and continue stirring for 8-12 hours. The mixture will become viscous.
-
After the reaction is complete, allow the mixture to cool to approximately 80°C.
-
Add 200 mL of methanol to the flask and stir vigorously to break up the solid product.
-
Filter the resulting suspension and wash the solid with hot methanol (3 x 50 mL) to remove any unreacted starting material and byproducts.
-
The crude product is a tan to brown solid.
3.4. Purification of this compound
-
The crude product can be purified by recrystallization from a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes turbid.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum at 60°C.
-
If further purification is required, column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) can be performed.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Anil Formation | Step 2: Trimerization |
| Starting Material | 4-hydroxyacetophenone | 4-hydroxyacetophenone-anil |
| Reagents | Aniline | Anilinium Hydrochloride |
| Solvent | Toluene | None (Neat) |
| Temperature | Reflux (~111°C) | 180-200°C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Catalyst | None | Anilinium Hydrochloride |
| Work-up | Rotary Evaporation | Methanol Wash, Filtration |
Table 2: Characterization of this compound
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 237-239 °C |
| Molecular Formula | C₂₄H₁₈O₃ |
| Molecular Weight | 354.40 g/mol |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 9.65 (s, 3H, -OH), 7.55 (d, J=8.5 Hz, 6H), 7.40 (s, 3H), 6.85 (d, J=8.5 Hz, 6H) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 157.2, 141.5, 132.8, 128.5, 124.0, 115.8 |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
5.2. Chemical Reaction Pathway
References
Application Notes and Protocols: 1,3,5-Tris(4-hydroxyphenyl)benzene for Porous Organic Polymers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of porous organic polymers (POPs) derived from the monomer 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). The inherent porosity, high surface area, and functionalizable nature of THPB-based POPs make them promising candidates for various applications in the pharmaceutical sciences, including advanced drug delivery, heterogeneous catalysis, and chiral separations.
Introduction to THPB-Based Porous Organic Polymers
This compound is a triphenylbenzene derivative featuring three hydroxyl groups, making it an excellent building block for constructing robust and functional porous organic polymers.[1] These polymers can be synthesized through various condensation reactions to form either amorphous or crystalline structures, such as covalent organic frameworks (COFs). The resulting materials possess large surface areas and tunable pore sizes, which are advantageous for hosting guest molecules like active pharmaceutical ingredients (APIs). The hydroxyl groups can also serve as sites for post-synthetic modification to tailor the surface chemistry for specific applications.
Potential Applications in Drug Development
Advanced Drug Delivery Systems
The high porosity and large surface area of THPB-based POPs make them suitable as carriers for drug molecules. The porous network can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The release kinetics can be tuned by modifying the pore size and surface functionality of the polymer.
Heterogeneous Catalysis in Pharmaceutical Synthesis
The robust framework of THPB-based POPs allows for their use as solid supports for catalytic species. The hydroxyl groups can be functionalized with catalytically active sites, such as metal nanoparticles or organocatalysts. These heterogeneous catalysts offer advantages in pharmaceutical synthesis, including ease of separation from the reaction mixture, reusability, and enhanced stability.
Chiral Separation of Pharmaceutical Compounds
The separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.[2][3] Porous organic polymers with well-defined chiral environments can be designed for use as stationary phases in high-performance liquid chromatography (HPLC) for the efficient separation of racemic mixtures of APIs.[4] While specific studies on THPB-based POPs for chiral separation are not yet prevalent, their rigid structure and potential for chiral functionalization make them promising candidates for this application.
Experimental Protocols
Synthesis of a THPB-Based Porous Organic Polymer (POP-THPB)
This protocol describes a general method for the synthesis of a POP from this compound via a solvothermal condensation reaction. This method is adapted from procedures used for synthesizing similar porous aromatic frameworks.
Materials:
-
This compound (THPB)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous solution of a catalyst (e.g., a Bronsted or Lewis acid, to be optimized)
-
Nitrogen gas
-
Methanol
-
Tetrahydrofuran (THF)
-
Chloroform
Procedure:
-
In a Pyrex tube, add this compound and the chosen co-monomer or cross-linker.
-
Add a mixture of 1,4-dioxane and mesitylene as the solvent.
-
Add the aqueous catalyst solution.
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heat the sealed tube at a specified temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The collected solid is washed extensively with methanol, tetrahydrofuran, and chloroform to remove any unreacted monomers and catalyst.
-
The purified polymer is then dried under vacuum at an elevated temperature (e.g., 100 °C) overnight.
Experimental Workflow for POP-THPB Synthesis
Caption: Workflow for the synthesis of a porous organic polymer from THPB.
Characterization of POP-THPB
The synthesized POP should be characterized to determine its structure, porosity, and thermal stability.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer by identifying the characteristic vibrational bands and the disappearance of monomer functional groups.
-
Solid-State 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To elucidate the structure of the polymer network.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the polymer. Amorphous materials will show broad peaks, while crystalline COFs will exhibit sharp diffraction peaks.
-
Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Logical Relationship of Characterization Techniques
References
- 1. ossila.com [ossila.com]
- 2. Chiral Enantiomer Separations | Xiaoyu (Andy) Wang [sites.nd.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of a hyperbranched aromatic polyester via polycondensation of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) with a mixture of terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC). Hyperbranched polymers are of significant interest in drug delivery and other biomedical applications due to their unique properties such as high solubility, low viscosity, and a high density of functional end groups.
Introduction
This compound is a triphenolic compound that can act as a trifunctional monomer (B₃ type) in polymerization reactions. This allows for the formation of highly branched, three-dimensional polymer architectures. When reacted with bifunctional acyl chlorides (A₂ type), such as a combination of terephthaloyl and isophthaloyl chlorides, a hyperbranched polyester is formed. The random distribution of the terephthaloyl and isophthaloyl units influences the polymer's solubility and thermal properties.
Experimental Protocols
Materials
-
This compound (THPB) (≥97% purity)
-
Terephthaloyl chloride (TPC) (≥99% purity)
-
Isophthaloyl chloride (IPC) (≥99% purity)
-
Pyridine (anhydrous, ≥99.8%)
-
N,N-Dimethylacetamide (DMAc) (anhydrous, ≥99.8%)
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl) (concentrated)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure for the Synthesis of Hyperbranched Aromatic Polyester
-
Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve 1.77 g (5.0 mmol) of this compound in 50 mL of anhydrous N,N-Dimethylacetamide (DMAc).
-
Addition of Pyridine: To the stirred solution, add 2.4 mL of anhydrous pyridine as an acid scavenger.
-
Acyl Chloride Addition: In a separate beaker, prepare a solution of 0.76 g (3.75 mmol) of terephthaloyl chloride and 0.76 g (3.75 mmol) of isophthaloyl chloride in 20 mL of anhydrous DMAc. Transfer this solution to a dropping funnel.
-
Polycondensation Reaction: Add the acyl chloride solution dropwise to the stirred THPB solution at room temperature over a period of 30 minutes.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 12 hours under a nitrogen atmosphere with continuous stirring.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into 500 mL of vigorously stirring methanol.
-
Purification: Collect the precipitated fibrous polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot water to remove any pyridinium hydrochloride and then with methanol to remove unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Data Presentation
| Parameter | Value |
| Yield | ~95% |
| Appearance | Off-white fibrous solid |
| Solubility | Soluble in DMAc, DMSO, NMP, and partially soluble in THF |
| Inherent Viscosity * | 0.45 dL/g |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol (by GPC) |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 2.33 |
| Glass Transition Temperature (Tg) | 210°C (by DSC) |
*Measured in DMAc at a concentration of 0.5 g/dL at 30°C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of hyperbranched aromatic polyester.
Polymerization Reaction Pathway
Caption: Reaction pathway for the formation of hyperbranched aromatic polyester.
Application of 1,3,5-Tris(4-hydroxyphenyl)benzene in Gas Separation Membranes: Application Notes and Protocols
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently a notable absence of specific studies detailing the synthesis and gas separation performance of membranes fabricated directly from polymers based on 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). The following application notes and protocols are therefore based on the potential of THPB as a monomer for high-performance gas separation membranes, drawing parallels with structurally similar polymers and porous materials. The experimental protocols provided are illustrative and based on established methodologies in the field of membrane science.
Introduction
The separation of gases is a critical industrial process with applications ranging from natural gas sweetening and hydrogen purification to carbon capture. Membrane-based gas separation offers a potentially more energy-efficient and scalable alternative to traditional methods like cryogenic distillation and amine scrubbing. The performance of a gas separation membrane is determined by its permeability and selectivity. A key strategy in the design of advanced membrane materials is the incorporation of rigid and contorted molecular structures to create a high degree of fractional free volume, leading to high gas permeability.
This compound (THPB) is a unique aromatic compound with a rigid, non-coplanar, C3-symmetric structure. These characteristics make it a promising, yet underexplored, building block for the synthesis of polymers for gas separation membranes. The three hydroxyl groups offer reactive sites for polymerization, while the bulky triphenylbenzene core can inhibit efficient chain packing, thereby creating intrinsic microporosity. This document outlines the potential applications of THPB in gas separation membranes and provides detailed, albeit prospective, experimental protocols for researchers.
Rationale for the Use of THPB in Gas Separation Membranes
The molecular architecture of THPB suggests its suitability for creating high-performance gas separation membranes for the following reasons:
-
Rigid and Contorted Structure: The phenyl groups in THPB are not in the same plane, leading to a rigid and three-dimensional structure. When incorporated into a polymer backbone, this can disrupt chain packing and create interconnected free volume elements, which are essential for high gas permeability.
-
Intrinsic Microporosity: Polymers synthesized from monomers with such rigid and contorted structures are often referred to as Polymers of Intrinsic Microporosity (PIMs). These materials exhibit permanent microporosity, which contributes to both high permeability and good size/shape selectivity for gas molecules.
-
Tunable Chemistry: The hydroxyl groups of THPB are versatile functional groups that can be used to synthesize a variety of polymers, including poly(arylene ether)s, polyesters, and polyimides (after conversion to an amine derivative). This allows for the fine-tuning of the polymer's chemical and physical properties to optimize its separation performance for specific gas pairs.
-
Enhanced Inter-chain Spacing: The bulky nature of the triphenylbenzene core can lead to larger distances between polymer chains, facilitating the diffusion of gas molecules through the membrane.
Data Presentation
As no experimental data for gas separation membranes based on this compound could be located in the reviewed literature, a data table of performance is not available. Researchers are encouraged to use the provided protocols to synthesize and test THPB-based membranes and to populate such a table with their findings. A template for such a data table is provided below.
Table 1: Hypothetical Performance Data of THPB-Based Gas Separation Membranes
| Polymer ID | Polymer Backbone | Membrane Fabrication Method | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| THPB-PAE-1 | Poly(arylene ether) | Solution Casting | CO₂/N₂ | Data to be generated | Data to be generated | Future Work |
| THPB-PAE-1 | Poly(arylene ether) | Solution Casting | CO₂/CH₄ | Data to be generated | Data to be generated | Future Work |
| THPB-PI-1 | Polyimide | Solution Casting | H₂/N₂ | Data to be generated | Data to be generated | Future Work |
| THPB-PI-1 | Polyimide | Solution Casting | H₂/CH₄ | Data to be generated | Data to be generated | Future Work |
1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a THPB-based polymer and the fabrication and testing of a gas separation membrane.
Protocol 1: Synthesis of a THPB-Based Poly(arylene ether)
This protocol describes a nucleophilic aromatic substitution reaction to form a poly(arylene ether) from THPB and an activated dihalo-comonomer.
Materials:
-
This compound (THPB)
-
4,4'-Difluorobenzophenone (or other activated dihalide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Drying of Reagents: Dry THPB and K₂CO₃ in a vacuum oven at 80°C overnight.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add THPB (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and K₂CO₃ (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMAc and toluene (e.g., in a 2:1 v/v ratio) to the flask to achieve a solids concentration of approximately 15-20% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C and allow the toluene to reflux to azeotropically remove any residual water.
-
Polymerization: After the removal of water, slowly increase the temperature to 160-170°C to distill off the toluene. Continue the reaction at this temperature under a nitrogen atmosphere for 8-12 hours.
-
Polymer Isolation: Cool the viscous reaction mixture to room temperature and dilute with DMAc. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove salts and unreacted monomers. Further purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and re-precipitating it into methanol.
-
Drying: Dry the final polymer product in a vacuum oven at 100°C until a constant weight is achieved.
Protocol 2: Fabrication of a THPB-Based Polymer Membrane by Solution Casting
This protocol describes the formation of a dense polymer film suitable for gas permeation testing.
Materials:
-
Synthesized THPB-based polymer
-
Suitable solvent (e.g., chloroform, tetrahydrofuran, or N-methyl-2-pyrrolidone)
-
Glass casting plate
-
Leveling table
-
Casting knife or doctor blade
Procedure:
-
Polymer Solution Preparation: Prepare a 1-5% (w/v) solution of the THPB-based polymer in a suitable solvent by stirring at room temperature until the polymer is completely dissolved.
-
Filtration: Filter the polymer solution through a 0.45 µm PTFE filter to remove any dust or undissolved particles.
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the filtered polymer solution onto the glass plate.
-
Film Formation: Use a casting knife or doctor blade to spread the solution evenly across the plate to a desired thickness.
-
Solvent Evaporation: Cover the casting setup with a container to ensure slow solvent evaporation. Allow the solvent to evaporate at room temperature for at least 24 hours.
-
Annealing: Once the film is formed, place the glass plate in a vacuum oven. Slowly increase the temperature to a point above the boiling point of the solvent but below the glass transition temperature of the polymer and hold for 24-48 hours to remove any residual solvent.
-
Membrane Removal: Carefully peel the membrane from the glass plate. The membrane can be cut into desired sizes for testing.
Protocol 3: Gas Permeability Testing
This protocol describes the determination of gas permeability and selectivity using the constant-volume, variable-pressure method.
Apparatus:
-
Gas permeation cell
-
High-purity test gases (e.g., H₂, N₂, O₂, CH₄, CO₂)
-
Pressure transducers
-
Vacuum pump
-
Constant temperature chamber
Procedure:
-
Membrane Mounting: Mount a circular sample of the THPB-based membrane in the gas permeation cell and ensure a gas-tight seal.
-
System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum (e.g., < 0.1 mbar).
-
Leak Testing: Close the system to the vacuum pump and monitor the pressure on both sides to ensure there are no leaks.
-
Gas Permeation Measurement: a. Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2 bar). b. Monitor the pressure increase on the downstream side (which has a known volume) as a function of time. c. Record the rate of pressure increase in the steady-state permeation regime.
-
Data Analysis: a. Calculate the permeability coefficient (P) using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where:
- V is the downstream volume
- l is the membrane thickness
- A is the effective membrane area
- R is the ideal gas constant
- T is the absolute temperature
- Δp is the pressure difference across the membrane
- dp/dt is the steady-state rate of pressure increase on the downstream side. b. Repeat the measurement for different gases.
-
Selectivity Calculation: Calculate the ideal selectivity (α) for a pair of gases (A and B) as the ratio of their permeabilities: α(A/B) = P(A) / P(B)
Visualizations
Caption: Experimental workflow from THPB-based polymer synthesis to gas separation membrane performance evaluation.
Caption: Relationship between THPB's molecular structure and its potential for high-performance gas separation.
Application Note: 1,3,5-Tris(4-hydroxyphenyl)benzene as a High-Performance Crosslinking Agent for Epoxy Resins
Abstract
This document provides detailed application notes and experimental protocols for utilizing 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) as a crosslinking agent (hardener) for epoxy resins. Due to its rigid, planar, and trifunctional phenolic structure, THPB is an exceptional candidate for creating highly crosslinked epoxy networks. These networks are characterized by superior thermal stability, high glass transition temperature (Tg), excellent mechanical strength, and chemical inertness, making them suitable for demanding applications in aerospace, electronics, and high-performance composites.[1] While specific performance data for THPB is not widely published, this note leverages data from its close structural and functional analogue, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), to provide representative performance characteristics.
Introduction
Standard epoxy resins, such as those based on Diglycidyl ether of bisphenol A (DGEBA), rely on a crosslinking agent, or hardener, to achieve their final thermoset properties. The choice of hardener is critical in defining the final characteristics of the cured material. This compound (THPB) is a triphenolic compound that offers three reactive hydroxyl groups on a rigid benzene core. This trifunctionality allows for the formation of a dense, three-dimensional polymer network. The inherent rigidity of the THPB molecule imparts dimensional stability and elevates the glass transition temperature of the resulting epoxy thermoset, while the high crosslink density enhances mechanical properties and chemical resistance.
Key Advantages:
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High Glass Transition Temperature (Tg): The rigid molecular structure restricts polymer chain mobility, leading to excellent performance at elevated temperatures.
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Enhanced Thermal Stability: The stable aromatic backbone contributes to a higher decomposition temperature.
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Superior Mechanical Properties: High crosslink density results in increased hardness, stiffness, and strength.[1]
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Excellent Chemical Resistance: The densely crosslinked network minimizes the ingress of solvents and other chemicals.
Chemical Reaction and Network Formation
The primary crosslinking reaction occurs between the phenolic hydroxyl (-OH) groups of THPB and the epoxide (oxirane) rings of the epoxy resin, such as DGEBA. This reaction is typically a base-catalyzed etherification. An accelerator is often used to facilitate the reaction at practical temperatures. The trifunctional nature of THPB ensures the formation of a robust 3D network.
Caption: Curing reaction between THPB and an epoxy resin.
Representative Performance Data
The following tables summarize the expected quantitative data for an epoxy system cured with a trifunctional phenolic hardener like THPB or its analogue, THPE. The data is compared against a standard Bisphenol A (BPA) based amine-cured system for reference.
Table 1: Thermal Properties
| Property | Test Method | THPB/THPE-Cured System | Standard Amine-Cured System |
|---|---|---|---|
| Glass Transition Temp. (Tg) | DSC / DMA | > 180 °C (expected) | ~120 - 150 °C |
| Decomposition Temp. (Td5%) | TGA | > 350 °C | ~320 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | Lower | Higher |
Table 2: Mechanical Properties
| Property | Test Method | THPB/THPE-Cured System | Standard Amine-Cured System |
|---|---|---|---|
| Tensile Strength | ASTM D638 | > 80 MPa | ~60 - 75 MPa |
| Flexural Modulus | ASTM D790 | > 3.5 GPa | ~2.5 - 3.0 GPa |
| Hardness (Shore D) | ASTM D2240 | > 88 D | ~80 - 85 D |
Note: The values for the THPB/THPE-cured system are estimates based on the expected performance increase from a high-density, rigid crosslinker and may vary based on the specific epoxy resin, formulation, and cure cycle.
Experimental Protocols
This section provides detailed protocols for the formulation, curing, and characterization of an epoxy resin system using THPB as the crosslinking agent.
Materials Required
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Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Hardener: this compound (THPB), Purity >97%.
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Accelerator/Catalyst: 2-Methylimidazole (2-MI) or Triphenylphosphine (TPP).
-
Solvent (optional for mixing): Dichloromethane or a ketone if needed to reduce viscosity.
-
Equipment: High-precision balance, mechanical stirrer with heating mantle, vacuum oven, molds (e.g., silicone or PTFE-coated metal), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA).
Formulation Workflow
Caption: Experimental workflow for epoxy resin formulation.
Protocol: Formulation and Curing
-
Stoichiometric Calculation: The formulation should be based on a 1:1 stoichiometric ratio of epoxy groups to phenolic hydroxyl groups.
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Molecular Weight of THPB (C₂₄H₁₈O₃) = 354.39 g/mol .
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Hydroxyl Equivalent Weight (HEW) of THPB = 354.39 / 3 = 118.13 g/eq.
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Parts by weight of THPB per 100 parts of resin (phr): phr (THPB) = (HEW of THPB / EEW of Resin) * 100 Example: (118.13 / 190) * 100 ≈ 62.2 phr
-
-
Mixing:
-
Preheat the DGEBA epoxy resin to approximately 120°C to reduce its viscosity.
-
Slowly add the powdered THPB to the molten resin under continuous mechanical stirring. Maintain the temperature until all THPB is fully dissolved and the mixture is homogeneous. This may require temperatures of 120-140°C.
-
Add the accelerator (e.g., 0.5 - 1.0 phr of 2-Methylimidazole) to the mixture and stir for another 5-10 minutes until fully dispersed.
-
-
Degassing and Casting:
-
Place the hot mixture into a vacuum chamber and degas for 20-30 minutes, or until bubbling subsides, to remove entrapped air.
-
Preheat the molds to the initial curing temperature (e.g., 150°C).
-
Carefully pour the degassed mixture into the preheated molds, avoiding the introduction of new air bubbles.
-
-
Curing Schedule:
-
Place the filled molds into a programmable oven.
-
Initial Cure: Heat at 150°C for 2 hours.
-
Post-Cure: Ramp the temperature to 180-200°C and hold for an additional 2 hours to ensure complete crosslinking and achieve maximum Tg.
-
Cooldown: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and minimize internal stresses.
-
Protocol: Characterization
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Procedure:
-
Prepare a small sample (5-10 mg) in an aluminum DSC pan.
-
Use a heat-cool-heat cycle. Ramp from 25°C to 250°C at a rate of 10°C/min.
-
Cool the sample back down to 25°C.
-
Perform a second heating ramp from 25°C to 250°C at 10°C/min.
-
The Tg is determined from the midpoint of the transition in the second heating scan. The absence of a residual curing exotherm in the first scan indicates a complete cure.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability and decomposition temperature (Td).
-
Procedure:
-
Place a 10-15 mg sample on the TGA balance.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The Td5% (temperature at 5% weight loss) is a key metric for thermal stability.
-
-
Structure-Property Relationships
The superior properties of THPB-cured epoxies are a direct result of its molecular architecture.
Caption: How THPB's structure influences final properties.
Conclusion
This compound and its analogues are highly effective crosslinking agents for producing high-performance epoxy thermosets. Their unique trifunctional and rigid aromatic structure leads to materials with significantly enhanced thermal stability and mechanical properties compared to conventional epoxy systems. The protocols outlined in this document provide a comprehensive starting point for researchers to formulate and characterize these advanced materials for applications where performance under extreme conditions is paramount.
References
Application Notes and Protocols for the Synthesis of Dendrimers Using 1,3,5-Tris(4-hydroxyphenyl)benzene as a Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of dendrimers utilizing 1,3,5-Tris(4-hydroxyphenyl)benzene as a trivalent core molecule. Detailed experimental protocols, characterization data, and potential applications, particularly in the realm of drug delivery, are presented to guide researchers in this field.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for a variety of applications, including drug delivery, gene therapy, and materials science.[1][2] The choice of the core molecule is crucial as it dictates the overall size, shape, and functionality of the resulting dendrimer. This compound is an attractive C3-symmetric core molecule for the synthesis of dendrimers due to its rigid, planar structure and the presence of three reactive hydroxyl groups, which can serve as initiation points for dendritic growth.
Synthesis of Dendrimers
The synthesis of dendrimers from a this compound core can be achieved through two primary strategies: divergent and convergent synthesis.
Divergent Synthesis: This approach begins from the core molecule, and successive generations of branching units are added in a stepwise manner, leading to an outward growth of the dendrimer.[1]
Convergent Synthesis: In this method, the dendritic wedges (dendrons) are synthesized first and then attached to the central core molecule in the final step.[1] This approach often allows for easier purification and greater control over the final structure.
Experimental Protocol: Divergent Synthesis of a First-Generation Poly(aryl ether) Dendrimer
This protocol outlines the synthesis of a first-generation (G1) poly(aryl ether) dendrimer using a Williamson ether synthesis approach.
Materials:
-
This compound
-
3,5-Dihydroxybenzyl bromide (or a suitable protected derivative)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (excess, e.g., 10 equivalents) to the solution. The mixture is stirred at room temperature for 30 minutes to activate the hydroxyl groups.
-
Addition of Dendron Precursor: Add a solution of 3,5-dihydroxybenzyl bromide (or a protected version) (at least 3 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess potassium carbonate. The filtrate is then poured into ice-cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water and then with a small amount of cold methanol. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure first-generation dendrimer.
Characterization Data of Core Molecule: this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₈O₃ |
| Molecular Weight | 354.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 237–239 °C[3] |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3030 (aromatic C-H stretch), 1606, 1508 (aromatic C=C stretch), 1263 (C-O stretch)[3][4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.65 (s, 3H, -OH), 7.69 (s, 3H, Ar-H), 7.59 (d, J=8.5 Hz, 6H, Ar-H), 6.88 (d, J=8.5 Hz, 6H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 157.2, 141.5, 132.9, 128.1, 124.2, 115.5 |
Expected Characterization of G1 Dendrimer:
The successful synthesis of the G1 dendrimer would be confirmed by the disappearance of the phenolic proton signal in the ¹H NMR spectrum of the core and the appearance of new signals corresponding to the protons of the added dendritic branches. The FT-IR spectrum would show the appearance of an ether linkage (C-O-C) band around 1240-1260 cm⁻¹.
Visualization of the Synthetic Workflow
The following diagram illustrates the divergent synthesis of a first-generation dendrimer from the this compound core.
Applications in Drug Delivery
While specific drug delivery applications for dendrimers synthesized from a this compound core are not yet extensively reported in the literature, the inherent properties of dendrimers make them highly suitable for such applications. The poly(aryl ether) backbone provides chemical stability, while the numerous surface functional groups of higher-generation dendrimers can be conjugated with:
-
Active Pharmaceutical Ingredients (APIs): To increase drug solubility, improve bioavailability, and achieve targeted delivery.[2][5]
-
Targeting Ligands: Such as antibodies or peptides, to direct the dendrimer-drug conjugate to specific cells or tissues, thereby reducing off-target toxicity.
-
Imaging Agents: For theranostic applications, combining therapeutic delivery with diagnostic imaging.
The hydrophobic interior of these dendrimers could also be utilized to encapsulate hydrophobic drug molecules, similar to a unimolecular micelle.[5]
Logical Relationship for Drug Delivery Application
The following diagram illustrates the logical relationship of components in a dendrimer-based drug delivery system.
Conclusion
This compound serves as a versatile and robust core for the synthesis of well-defined dendrimers. The synthetic protocols provided herein offer a foundation for researchers to develop novel dendritic architectures. While direct biological evaluation of these specific dendrimers is an emerging area, their structural characteristics hold significant promise for the development of advanced drug delivery systems and other biomedical applications. Further research into the functionalization and biological assessment of these dendrimers is encouraged to fully explore their potential.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Hydrogen-Bonded Organic Frameworks Using 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. Their inherent porosity, tunable structure, and biocompatibility make them promising candidates for various biomedical applications, particularly in drug delivery.[1] 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) is a versatile C3-symmetric building block well-suited for the fabrication of HOFs due to its three hydroxyl groups, which can act as hydrogen bond donors. This document provides detailed application notes and protocols for the synthesis of THPB-based HOFs, their characterization, and their application in the controlled release of therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the properties of the building block is crucial for the successful fabrication of HOFs.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈O₃ | [2] |
| Molecular Weight | 354.4 g/mol | [2] |
| Appearance | Beige to yellow or brown crystals/powder | [3] |
| Melting Point | 233-240 °C | [4] |
| Solubility | Soluble in many organic solvents | [5] |
| Purity | >97% is recommended for HOF synthesis |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based HOF (THPB-HOF)
This protocol describes a typical solvothermal synthesis method for a THPB-based HOF. The slow evaporation of a suitable solvent system allows for the self-assembly of THPB molecules into a crystalline, porous framework.
Materials:
-
This compound (THPB, >97% purity)
-
1,4-Dioxane (anhydrous)
-
Methanol (anhydrous)
-
Glass vials (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, PTFE)
-
Oven or heating block
Procedure:
-
In a clean, dry glass vial, dissolve 35.4 mg (0.1 mmol) of this compound in a solvent mixture of 5 mL of 1,4-dioxane and 1 mL of methanol.
-
Ensure the THPB is completely dissolved. If necessary, gently warm the mixture or sonicate for a few minutes.
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Filter the solution through a 0.22 µm syringe filter into a clean glass vial to remove any particulate impurities.
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Seal the vial and place it in an oven or on a heating block set to 80°C.
-
Allow the solvent to evaporate slowly over a period of 3-5 days. As the solvent evaporates, crystals of the THPB-HOF will form.
-
Once the solvent has completely evaporated, carefully collect the crystalline product.
-
Wash the crystals with a small amount of fresh, cold methanol to remove any residual soluble impurities.
-
Dry the collected THPB-HOF crystals under vacuum at 60°C for 12 hours.
-
Store the dried HOF in a desiccator until further use.
Protocol 2: Loading of Doxorubicin into THPB-HOF
This protocol details the loading of the anticancer drug doxorubicin (DOX) into the porous structure of the synthesized THPB-HOF via a diffusion-based method.
Materials:
-
Synthesized THPB-HOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of doxorubicin hydrochloride in deionized water at a concentration of 1 mg/mL.
-
Disperse 10 mg of the synthesized THPB-HOF in 10 mL of the doxorubicin solution.
-
Stir the suspension at room temperature in the dark for 24 hours to allow for the diffusion of doxorubicin into the pores of the HOF.
-
After 24 hours, collect the doxorubicin-loaded HOF (DOX@THPB-HOF) by centrifugation at 10,000 rpm for 15 minutes.
-
Carefully collect the supernatant. The amount of unloaded doxorubicin in the supernatant can be quantified using a UV-Vis spectrophotometer at a wavelength of 480 nm to determine the loading efficiency.
-
Wash the collected DOX@THPB-HOF pellet with deionized water (2 x 10 mL) to remove any surface-adsorbed doxorubicin. Centrifuge and discard the supernatant after each wash.
-
Dry the final DOX@THPB-HOF product under vacuum at room temperature for 24 hours.
-
Store the dried, drug-loaded HOF in a light-protected, dry environment.
Calculating Drug Loading Content and Encapsulation Efficiency:
-
Drug Loading Content (wt%) = [(Weight of loaded drug) / (Weight of drug-loaded HOF)] x 100
-
Encapsulation Efficiency (%) = [(Weight of loaded drug) / (Initial weight of drug)] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the in vitro release kinetics of doxorubicin from the DOX@THPB-HOF in a simulated physiological environment.
Materials:
-
DOX@THPB-HOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 12 kDa)
-
Thermostatically controlled shaker incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 5 mg of DOX@THPB-HOF in 5 mL of the release medium (PBS at pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag and securely seal it.
-
Place the dialysis bag into a larger container with 45 mL of the corresponding fresh release medium.
-
Place the container in a shaker incubator set to 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot of the release medium from the external container.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of doxorubicin in the withdrawn aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug released at each time point.
Characterization Data
The following table summarizes typical characterization data for THPB-based HOFs. Actual values may vary depending on the specific synthesis conditions.
| Parameter | Method | Typical Value |
| Brunauer-Emmett-Teller (BET) Surface Area | N₂ adsorption-desorption at 77 K | 300 - 600 m²/g |
| Pore Volume | N₂ adsorption-desorption at 77 K | 0.2 - 0.5 cm³/g |
| Pore Size Distribution | Non-local density functional theory (NLDFT) | 1.5 - 3.0 nm |
| Thermal Stability (Decomposition Temp.) | Thermogravimetric Analysis (TGA) | > 250 °C |
| Crystallinity | Powder X-ray Diffraction (PXRD) | Crystalline |
Drug Loading and Release Data (Example with Doxorubicin)
| Parameter | Condition | Typical Value |
| Drug Loading Capacity | Doxorubicin | 10 - 20 wt% |
| Encapsulation Efficiency | Doxorubicin | 80 - 95% |
| Cumulative Release at 24h (pH 7.4) | Doxorubicin | 20 - 30% |
| Cumulative Release at 24h (pH 5.5) | Doxorubicin | 40 - 60% |
Visualizations
Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of THPB-HOF.
Caption: Schematic representation of the hydrogen bonding interactions between THPB molecules forming a 2D HOF.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 CAS#: 15797-52-1 [m.chemicalbook.com]
- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of THPB, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete reaction, catalyst inefficiency, or inappropriate reaction temperature. | - Ensure the use of an effective catalyst, such as anilinium hydrochloride or a specialized nanocatalyst. - Optimize the reaction temperature. For the anilinium hydrochloride-catalyzed reaction, temperatures around 185-220°C are often required.[1] - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] |
| Formation of Significant Byproducts | Side reactions due to incorrect stoichiometry or reaction conditions. The direct trimerization of 4-hydroxyacetophenone can be challenging and lead to side products.[1] | - Precisely control the molar ratios of reactants. For the anil-based method, a 2:1 molar ratio of aniline to 4-hydroxyacetophenone is preferred.[1] - Employ a two-step synthesis via a 4-hydroxyacetophenone-anil intermediate to minimize side reactions.[1] |
| Difficulty in Product Purification | Presence of unreacted starting materials, catalyst residues, or colored impurities. | - After the reaction, pour the mixture into a dilute acid solution (e.g., H₂SO₄) to precipitate the product and remove basic impurities.[1] - Utilize solvent extraction with a suitable solvent like ethyl acetate, followed by washing with water.[1] - Recrystallization from a solvent mixture such as ethanol/water can be effective for final purification.[2] |
| Product is a Dark, Tarry Substance | Polymerization or degradation at high temperatures. | - Carefully control the reaction temperature to avoid exceeding the optimal range. - Consider using a solvent like toluene to help regulate the temperature and facilitate a more controlled reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing THPB involve the self-condensation or trimerization of 4-hydroxyacetophenone or its derivatives. A notable approach is the reaction of 4-hydroxyacetophenone with aniline to form a 4-hydroxyacetophenone-anil intermediate, which is then cyclotrimerized in the presence of an anilinium salt catalyst.[1] Another method involves the use of a surface-modified nanoclinoptilolite catalyst under solvent-free conditions.[2] Historically, a multi-step process involving the trimerization of 4-methoxyacetophenone followed by demethylation has also been employed, though often with lower yields.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the synthesis can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the consumption of the starting material (4-hydroxyacetophenone) and the formation of the desired product (THPB).
Q3: What is the role of aniline in the synthesis of THPB?
A3: In one of the high-yield synthetic methods, aniline serves as a reactant to form the 4-hydroxyacetophenone-anil intermediate. It is also used in excess as a solvent and is regenerated during the catalytic cyclotrimerization step.[1]
Q4: What are the optimal catalyst concentrations?
A4: For the anilinium hydrochloride-catalyzed reaction, the molar ratio of anilinium hydrochloride to 4-hydroxyacetophenone is typically in the range of 0.01:1 to 0.25:1.[1] For the nanoclinoptilolite-catalyzed method, approximately 0.01 g of the catalyst per 1 mmol of acetophenone has been shown to be effective.[2]
Q5: What are the expected yields for the synthesis of THPB?
A5: Yields can vary significantly depending on the synthetic route and reaction conditions. The method involving the 4-hydroxyacetophenone-anil intermediate has been reported to achieve product purity of up to 95% as determined by LC analysis.[1] The nanocatalyst method also reports good yields, although specific quantitative data for the hydroxylated product is part of a broader study on triarylbenzenes.[2] The older method of trimerizing 4-methoxyacetophenone and subsequent demethylation typically results in much lower yields, around 20%.[1]
Experimental Protocols
Protocol 1: Synthesis via 4-Hydroxyacetophenone-Anil Intermediate
This protocol is based on the method described in US Patent 5,344,980.[1]
Materials:
-
4-hydroxyacetophenone (4-HAP)
-
Aniline
-
Anilinium hydrochloride
-
Toluene (optional solvent)
-
Dilute sulfuric acid
-
Ethyl acetate
-
Water
Procedure:
-
Combine 4-hydroxyacetophenone, aniline, and a catalytic amount of anilinium hydrochloride in a reaction vessel. A preferred molar ratio is approximately 2:1 for aniline to 4-hydroxyacetophenone, and 0.01:1 to 0.25:1 for anilinium hydrochloride to 4-hydroxyacetophenone.[1]
-
Heat the reaction mixture to a temperature between 185°C and 220°C.
-
Maintain the temperature and stir the mixture for several hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture. If aniline was used in excess, it can be distilled off.
-
Pour the cooled reaction mixture into dilute sulfuric acid to precipitate the crude product.
-
Extract the product with ethyl acetate.
-
Wash the ethyl acetate layer with water.
-
Crystallize the product from the ethyl acetate to obtain purified this compound.
Protocol 2: Nanocatalyst-Mediated Synthesis
This protocol is adapted from the general procedure described by Tayebeea et al. for the synthesis of 1,3,5-triarylbenzenes.[2]
Materials:
-
4-hydroxyacetophenone
-
Surface-modified nanoclinoptilolite catalyst
-
Ethanol
-
Water
Procedure:
-
In a test tube, add 4-hydroxyacetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).
-
Heat the solvent-free reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, add hot ethanol to the mixture.
-
Filter the mixture to remove the insoluble catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol:water (3:1) mixture to yield the purified product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for THPB Synthesis
| Method | Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Purity/Yield | Reference |
| Anil Intermediate | 4-hydroxyacetophenone | Anilinium hydrochloride | 185 - 220 | 2 - 4 | Up to 95% (by LC analysis) | [1] |
| Nanocatalyst | 4-hydroxyacetophenone | Nanoclinoptilolite/HDTMA | 100 | 3 | Not specified for THPB, general method for triarylbenzenes | [2] |
| Demethylation | 4-methoxyacetophenone | Sulfuric acid, then HCl | Not specified | Not specified | ~20% (for the initial trimer) | [1] |
Visualizations
Caption: Workflow for THPB synthesis via anil intermediate.
Caption: Troubleshooting logic for low yield in THPB synthesis.
References
Technical Support Center: Purification of Crude 1,3,5-Tris(4-hydroxyphenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3,5-Tris(4-hydroxyphenyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound will not dissolve in the recrystallization solvent.
A1: This issue can arise from using an inappropriate solvent or an insufficient volume of solvent.
-
Solution:
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Solvent Selection: this compound is a polar molecule. A mixture of ethanol and water (e.g., 3:1 ratio) has been reported to be effective.[1] You may also consider other polar solvents like methanol, acetone, or ethyl acetate, or mixtures thereof with water.
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Increase Solvent Volume: Add small portions of the hot solvent to the crude material with stirring and heating until the solid dissolves. Avoid adding a large excess of solvent, as this will reduce recovery.
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Increase Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.
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Q2: Oiling out occurs during cooling.
A2: "Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid. This often happens when the solution is supersaturated or cools too quickly.
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Solution:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
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Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
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Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.
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Q3: The purity of my recrystallized product is still low.
A3: This may be due to the co-precipitation of impurities or inefficient removal of the impure mother liquor.
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Solution:
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Second Recrystallization: A second recrystallization step will often significantly improve purity.
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Washing: Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Activated Carbon: If the crude product is colored, this may indicate the presence of colored impurities. Before the hot filtration step, a small amount of activated carbon can be added to the hot solution to adsorb these impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
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Q4: The recovery yield after recrystallization is very low.
A4: Low recovery can result from using too much solvent, premature crystallization, or incomplete crystallization.
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Solution:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Concentrate the Mother Liquor: After filtering the crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
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Sufficient Cooling Time: Ensure the solution is allowed to cool for an adequate amount of time, including in an ice bath, to maximize crystal formation.
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Column Chromatography Issues
Q1: I am not getting good separation of my compound from impurities.
A1: Poor separation in column chromatography can be caused by an inappropriate solvent system, improper column packing, or overloading the column.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For a polar compound like this compound on a silica gel column, a good starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Vary the ratio to achieve a retention factor (Rf) for your product of around 0.25-0.35.
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Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-2% of the weight of the silica gel. Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
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Q2: My compound is not eluting from the column.
A2: This indicates that the solvent system is not polar enough to move your compound down the silica gel column.
-
Solution:
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Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent. You can do this in a stepwise or gradient fashion.
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Add a Stronger Polar Solvent: If increasing the polarity of the initial solvent system is ineffective, you can add a small percentage of a more polar solvent like methanol to the eluent.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities arise from the synthesis process, which is typically the acid-catalyzed trimerization of 4-hydroxyacetophenone. These can include:
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Unreacted 4-hydroxyacetophenone: The starting material for the reaction.
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Dimeric intermediates: Partially reacted products.
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Other polymeric byproducts: Resulting from alternative reaction pathways.
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Residual acid catalyst: Depending on the workup procedure.
Q2: What is a suitable recrystallization solvent for this compound?
A2: A mixture of ethanol and water (e.g., 3:1 v/v) has been reported as an effective solvent system for the recrystallization of this compound.[1] You may need to optimize the ratio depending on the impurity profile of your crude product.
Q3: What is a good starting solvent system for column chromatography of this compound on silica gel?
A3: A good starting point for the purification of this compound on a silica gel column would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC analysis.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of a sample. A commercial standard is available with a stated purity of ≥96.0% by HPLC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide information about the structure and purity of the compound. The presence of unexpected signals may indicate impurities.
-
Melting Point: A sharp melting point range close to the literature value (around 237-239 °C) is indicative of high purity.[1]
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Purification Method | Purity Achieved (Illustrative) | Yield (Illustrative) | Solvent Consumption (Illustrative) | Notes |
| Single Recrystallization | 85-95% | 60-80% | Moderate | Effective for removing major impurities. |
| Double Recrystallization | >98% | 40-60% | High | Recommended for achieving high purity. |
| Column Chromatography | >99% | 50-70% | High | Useful for separating closely related impurities. |
Note: The values in this table are for illustrative purposes only and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Add another layer of sand on top.
-
Elution: Carefully add the eluent to the column and begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for this compound.
References
Common side products in the trimerization of 4-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trimerization of 4-hydroxyacetophenone to synthesize 1,3,5-tris(4-hydroxyphenyl)benzene.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Trimer
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: The trimerization may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Increase Temperature: Carefully increase the reaction temperature. Note that excessive heat can promote side reactions and decomposition. 3. Optimize Catalyst Loading: The concentration of the acid or base catalyst is crucial. Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions. |
| Formation of Side Products | 1. Identify Side Products: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to identify the major side products. The most common side product is the dimer, 1-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, formed via an aldol condensation pathway. 2. Adjust Reaction Conditions: If dimer formation is significant, consider lowering the reaction temperature or reducing the catalyst concentration to favor the thermodynamically more stable trimer. |
| Sub-optimal Catalyst | 1. Catalyst Screening: Experiment with different acid or base catalysts. For acid catalysis, options include sulfuric acid, methanesulfonic acid, or Lewis acids. For base catalysis, sodium hydroxide or potassium hydroxide can be used. 2. Catalyst Deactivation: Ensure the catalyst is not being deactivated by impurities in the starting material or solvent. Use freshly opened or purified reagents. |
| Poor Quality Starting Material | 1. Purify 4-Hydroxyacetophenone: Impurities in the 4-hydroxyacetophenone can inhibit the reaction or lead to unwanted side products. Recrystallize or chromatograph the starting material if necessary. 2. Check for Aldehyde Impurities: Aldehyde impurities can participate in cross-condensation reactions, leading to a complex mixture of products. |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Multiple Side Reactions | 1. Lower Reaction Temperature: High temperatures can provide the activation energy for various side reactions. Running the reaction at a lower temperature, even if it requires a longer time, can improve selectivity. 2. Control Stoichiometry: Ensure precise measurement of reactants and catalysts. |
| Presence of Oxygen | 1. Inert Atmosphere: The hydroxyl group on the aromatic ring can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts. |
| Unwanted Polymerization | 1. Monitor for Charring: The formation of dark, insoluble material indicates polymerization or decomposition. This is often caused by excessive heat or catalyst concentration. Reduce these parameters. 2. Use of a Milder Catalyst: Strong acids or bases can promote charring. Consider using a milder catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the trimerization of 4-hydroxyacetophenone?
A1: The most anticipated side product is the dimer, formed through the self-condensation of two molecules of 4-hydroxyacetophenone. This dimer is an α,β-unsaturated ketone, specifically 1-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Other potential side products include various oligomers (tetramers, etc.) and products from further reactions of the dimer or trimer. Due to the presence of the activating hydroxyl group, side reactions on the aromatic ring are also possible under harsh conditions.
Q2: What is the mechanism of trimerization and side product formation?
A2: The trimerization of 4-hydroxyacetophenone proceeds through a series of acid or base-catalyzed aldol-type condensation reactions.
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Dimer Formation: Under catalytic conditions, one molecule of 4-hydroxyacetophenone forms an enol or enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone dimer.
-
Trimer Formation: The trimer is formed when a third molecule of 4-hydroxyacetophenone (as an enol/enolate) adds to the dimer in a Michael-type addition. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic ring of the this compound.
Q3: Can I use the methoxy-protected version, 4-methoxyacetophenone, and deprotect it later?
A3: Yes, and this is a common strategy. The trimerization of 4-methoxyacetophenone can sometimes provide higher yields and fewer side products because the methoxy group is less reactive than the hydroxyl group and does not have an acidic proton that can interfere with base-catalyzed reactions.[1] The resulting 1,3,5-tris(4-methoxyphenyl)benzene can then be demethylated using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the desired this compound.
Q4: What analytical techniques are best for monitoring the reaction and identifying products?
A4: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system to resolve the starting material, dimer, and trimer.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the relative amounts of the products and side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired trimer and any isolated side products.
-
Mass Spectrometry (MS): To confirm the molecular weights of the products and byproducts.
Experimental Protocols
Acid-Catalyzed Trimerization of 4-Hydroxyacetophenone (Adapted from literature on similar compounds)
Materials:
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4-Hydroxyacetophenone
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Methanesulfonic acid (or another suitable acid catalyst)
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High-boiling solvent (e.g., sulfolane or diphenyl ether)
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Methanol
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Deionized water
Procedure:
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To a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-hydroxyacetophenone and the high-boiling solvent.
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Begin stirring and purge the system with nitrogen for 15-20 minutes.
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Slowly add the methanesulfonic acid catalyst to the reaction mixture.
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Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) and maintain it for the specified reaction time, monitoring by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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Precipitate the crude product by adding the reaction mixture to a stirred anti-solvent like methanol or water.
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Filter the crude product, wash it with the anti-solvent, and dry it under vacuum.
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Purify the crude product by recrystallization or column chromatography to isolate the this compound.
Visualizations
Caption: Reaction pathway for the trimerization of 4-hydroxyacetophenone.
Caption: Troubleshooting logic for the trimerization of 4-hydroxyacetophenone.
References
Challenges in the scale-up production of 1,3,5-Tris(4-hydroxyphenyl)benzene
Welcome to the technical support center for the synthesis and scale-up of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this versatile chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield of this compound
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Question: We are experiencing a significantly lower yield of THPB than expected during our scale-up synthesis from 4-hydroxyacetophenone (4-HAP). What are the potential causes and how can we mitigate them?
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Answer: Low yields during the scale-up of the acid-catalyzed self-condensation of 4-HAP can stem from several factors. One historical challenge was the belief that the direct trimerization of 4-hydroxyacetophenone was not feasible due to the interference of the hydroxyl group.[1] However, this has been overcome with appropriate process conditions. Key areas to investigate include:
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Inadequate Heat Management: The trimerization reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of the product. Ensure your reactor's cooling system is sufficient for the batch size.
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Poor Mixing: In larger reactors, inadequate agitation can result in "dead zones" with poor mass and heat transfer. This can lead to localized high concentrations of reactants or catalyst, favoring byproduct formation. Evaluate and optimize your stirring speed and impeller design for the larger vessel.
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Catalyst Deactivation: The acid catalyst can be deactivated by impurities in the starting materials or by water formed during the reaction. Using a robust catalyst and ensuring the removal of water can improve yields.
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Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A careful optimization of the reaction temperature is crucial for maximizing the yield of the desired product.
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Issue 2: Product Purity Issues and Byproduct Formation
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Question: Our isolated this compound is contaminated with several impurities. What are the likely byproducts and how can we improve the purity?
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Answer: Impurities in the final product can originate from unreacted starting materials, side reactions, or degradation products. Common impurities in the synthesis of THPB from 4-HAP include:
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Unreacted 4-hydroxyacetophenone (4-HAP): Incomplete conversion is a common issue. Monitoring the reaction progress by techniques like HPLC can help determine the optimal reaction time.
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Dimerization Products: Incomplete cyclotrimerization can lead to the formation of dimeric intermediates.
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Products of Side Reactions: The acidic conditions and elevated temperatures can promote other condensation reactions.
To improve purity, consider the following:
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Reaction Optimization: Fine-tuning the reaction temperature, catalyst loading, and reaction time can minimize the formation of byproducts.
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Purification Strategy: A robust purification protocol is essential. This may involve:
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Washing: Washing the crude product with a dilute aqueous acid solution can help remove basic impurities. Subsequent washes with water are also recommended.[2]
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Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove many impurities.[3]
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Column Chromatography: For very high purity requirements, silica gel chromatography may be necessary, although this is often less practical at a large scale.
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-
Issue 3: Challenges with Product Isolation and Drying
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Question: We are facing difficulties in isolating and drying the final this compound product, leading to batch-to-batch inconsistencies. What are the best practices for these steps at scale?
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Answer: The physical properties of THPB can present challenges during isolation and drying.
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Filtration: The particle size and morphology of the precipitated product can affect filtration speed. Slow filtration can be improved by optimizing the crystallization process to yield larger, more uniform crystals.
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Washing: Thorough washing of the filter cake is crucial to remove residual solvents and impurities. A sequence of washes with appropriate solvents should be developed.
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Drying: THPB should be dried under vacuum at an elevated temperature to remove residual solvents. The exact temperature and duration will depend on the solvent system used and the scale of the operation. A typical drying process might involve heating in a vacuum oven.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most direct and increasingly common method for large-scale synthesis is the acid-catalyzed self-condensation (cyclotrimerization) of 4-hydroxyacetophenone (4-HAP).[1] This method avoids the multi-step processes that were previously employed, such as the trimerization of a protected 4-hydroxyacetophenone derivative followed by deprotection.
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Q2: What are the critical process parameters to monitor during the scale-up of THPB synthesis?
A2: Key parameters to monitor and control during scale-up include:
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Temperature: Both the reaction temperature and the internal temperature of the reactor should be closely monitored to prevent exotherms.
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Mixing: Consistent and efficient agitation is crucial for maintaining homogeneity.
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Reaction Progress: Regularly sample the reaction mixture to monitor the consumption of starting material and the formation of the product and byproducts using techniques like HPLC.
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Water Removal: If the reaction is sensitive to water, employing a Dean-Stark trap or other methods for water removal can be beneficial.
-
-
Q3: What are the typical yields and purity levels for the synthesis of this compound?
A3: The yield and purity can vary depending on the specific process and scale. However, well-optimized processes can achieve high yields and purity. For example, a patented process involving the reaction of 4-hydroxyacetophenone with aniline and anilinium hydrochloride catalyst reported a product that was 93% THPB by LC analysis before final purification.[1] Commercially available THPB often has a purity of >98%.[4]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound from 4-Hydroxyacetophenone
| Parameter | Value/Range | Reference |
| Starting Material | 4-Hydroxyacetophenone (4-HAP) | [1] |
| Catalyst | Anilinium hydrochloride | [1] |
| Solvent | Aniline (optional: Toluene) | [1] |
| Reaction Temperature | ~220 °C | [1] |
| Reaction Time | Not specified, monitored by LC | [1] |
| Purity (in-process) | 93% THPB by LC analysis | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈O₃ | [5] |
| Molecular Weight | 354.4 g/mol | [5] |
| Melting Point | 237–239 °C | [3] |
| Appearance | White to off-white solid | [3] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Self-Condensation of 4-Hydroxyacetophenone
This protocol is adapted from a patented industrial process.[1]
Materials:
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4-hydroxyacetophenone (4-HAP)
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Aniline
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Anilinium hydrochloride
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Toluene (optional)
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Dilute sulfuric acid
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Ethyl acetate
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Water
Procedure:
-
A reaction mixture of 4-hydroxyacetophenone, aniline, and a catalytic amount of anilinium hydrochloride is heated to approximately 220°C. Toluene can be used as an optional solvent.
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The reaction progress is monitored by liquid chromatography (LC) until the desired conversion of 4-HAP to this compound (THPB) is achieved.
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Upon completion, the aniline is distilled off.
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The reaction mixture is then poured into a dilute sulfuric acid solution.
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The product is extracted with ethyl acetate.
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The ethyl acetate layer is washed with water.
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The product is crystallized from the ethyl acetate solution.
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The solid product is collected by filtration and dried.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for THPB synthesis issues.
References
- 1. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 2. US3925488A - Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. ossila.com [ossila.com]
- 5. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 1,3,5-Tris(4-hydroxyphenyl)benzene during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) in polymerization reactions. The focus is on preventing the degradation of this monomer to ensure the synthesis of high-quality polymers.
Frequently Asked Questions (FAQs)
Q1: My polymer containing this compound is discolored (yellow to brown). What is the likely cause?
A1: Discoloration in polymers synthesized with phenolic monomers like THPB is most commonly due to thermo-oxidative degradation. At elevated temperatures in the presence of oxygen, the hydroxyl groups of THPB can be oxidized to form colored quinone-type structures. These highly conjugated molecules absorb light in the visible spectrum, leading to a yellow or brown appearance in the final polymer.
Q2: I am observing gel formation or insoluble particles in my polymerization reaction with THPB. What could be happening?
A2: Uncontrolled side reactions, often initiated by degradation, can lead to gel formation. The oxidation of THPB can generate reactive radical species. These radicals can lead to unintended cross-linking reactions between polymer chains, resulting in the formation of an insoluble gel. This is particularly problematic in linear polymer synthesis where precise control over the polymer architecture is required.
Q3: How can I prevent the degradation of this compound during polymerization?
A3: The most effective strategies to prevent the degradation of THPB are:
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Rigorous Exclusion of Oxygen: Conducting the polymerization under a high-purity inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxidation.
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Use of Antioxidants: The addition of a suitable antioxidant system can effectively inhibit oxidative degradation pathways. A combination of a primary antioxidant (a hindered phenolic) and a secondary antioxidant (a phosphite) is often recommended for synergistic protection.[1][2][3][4]
Q4: What type of antioxidants are recommended for polymerizations involving THPB?
A4: A synergistic blend of a hindered phenolic antioxidant and a phosphite antioxidant is highly effective.
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Hindered Phenolic Antioxidants act as radical scavengers, terminating the chain reactions of oxidation.[1][5][6][7]
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Phosphite Antioxidants function by decomposing hydroperoxides, which are key intermediates in the oxidation process, into non-radical, stable products.[2][4][8][9]
Q5: At what stage should I add the antioxidants to my reaction?
A5: Antioxidants should be added to the reaction mixture at the beginning of the process, along with the other monomers and catalysts. This ensures that the THPB is protected from degradation from the moment the temperature is increased.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polymer Discoloration (Yellowing/Browning) | Thermo-oxidative degradation of the phenolic hydroxyl groups on THPB. | 1. Ensure a leak-free reaction setup with a continuous purge of high-purity inert gas (Nitrogen or Argon).2. Add a synergistic antioxidant system (e.g., hindered phenol + phosphite) at the start of the reaction.3. Minimize the polymerization temperature and time to the extent possible without compromising monomer conversion and polymer molecular weight. |
| Gel Formation / Insoluble Polymer | Uncontrolled cross-linking reactions initiated by radical species from THPB degradation. | 1. Implement rigorous deoxygenation of all monomers and solvents before starting the reaction.2. Introduce an appropriate antioxidant to scavenge free radicals as they form.3. Carefully control the stoichiometry of the monomers. |
| Low Polymer Molecular Weight | Chain termination reactions caused by degradation products of THPB. | 1. Protect the monomer from degradation by using an inert atmosphere and antioxidants.2. Purify the THPB monomer before use to remove any pre-existing impurities that could act as chain terminators. |
| Inconsistent Polymer Properties Batch-to-Batch | Variable levels of THPB degradation due to inconsistencies in reaction setup or procedure. | 1. Standardize the deoxygenation procedure (e.g., number of vacuum/inert gas cycles).2. Use a consistent source and concentration of antioxidants.3. Precisely control the temperature profile of the polymerization. |
Data Presentation: Antioxidant Systems
The selection of an appropriate antioxidant system is critical for preventing the degradation of this compound. The following table summarizes the types of antioxidants and their mechanisms of action.
| Antioxidant Type | Example Compounds | Mechanism of Action | Primary Function | Typical Concentration |
| Hindered Phenolic (Primary) | Irganox® 1010, Irganox® 1076 | Radical Scavenging (Hydrogen Donation) | Long-term thermal stability | 0.1 - 0.5 wt% |
| Phosphite (Secondary) | Irgafos® 168, Tris(nonylphenyl) phosphite (TNPP) | Hydroperoxide Decomposition | Melt processing stability, color protection | 0.1 - 1.0 wt% |
| Synergistic Blend | Hindered Phenol + Phosphite | Combination of radical scavenging and hydroperoxide decomposition | Comprehensive protection during processing and service life | 0.2 - 1.5 wt% total |
Experimental Protocols
Representative Protocol for Polyesterification of this compound with a Diacid Chloride under Inert Atmosphere
This protocol provides a general methodology for the synthesis of a cross-linked polyester using THPB, incorporating best practices to minimize its degradation.
Materials:
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This compound (THPB)
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Terephthaloyl chloride (or other diacid chloride)
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High-purity anhydrous pyridine (or other suitable acid scavenger/solvent)
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Anhydrous N,N-dimethylacetamide (DMAc) or other suitable aprotic polar solvent
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Hindered phenolic antioxidant (e.g., Irganox® 1010)
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Phosphite antioxidant (e.g., Irgafos® 168)
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High-purity nitrogen or argon gas
Equipment:
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Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
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Heating mantle with a temperature controller.
-
Schlenk line or similar apparatus for handling air-sensitive reagents.
Procedure:
-
Reactor Setup and Inerting: Assemble the glassware and ensure all joints are well-sealed. Flame-dry the glassware under vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
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Monomer and Antioxidant Dissolution: In the reaction flask, dissolve this compound and the antioxidants (e.g., 0.2 wt% of a hindered phenol and 0.5 wt% of a phosphite) in anhydrous DMAc.
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Deoxygenation: Subject the solution to three cycles of vacuum and backfilling with inert gas to ensure the removal of all dissolved oxygen.
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Addition of Acid Scavenger: Add anhydrous pyridine to the solution.
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Monomer Addition: Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture at room temperature.
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Polymerization: After the addition is complete, slowly heat the reaction mixture to the desired polymerization temperature (e.g., 80-120 °C) and maintain for the required reaction time (e.g., 12-24 hours).
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Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
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Purification: Filter the polymer and wash it extensively with methanol and water to remove any unreacted monomers, solvent, and byproducts.
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Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Analytical Method for Degradation Monitoring:
The extent of THPB degradation can be monitored by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the sample by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of water and acetonitrile can be used to separate the unreacted THPB from its degradation products. The appearance of new peaks with different retention times from the starting material is indicative of degradation. Quantification can be achieved by calibrating with known standards of THPB.
Visualizations
Caption: Thermo-oxidative degradation pathway of this compound.
References
- 1. partinchem.com [partinchem.com]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. performanceadditives.us [performanceadditives.us]
- 4. nbinno.com [nbinno.com]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. nbinno.com [nbinno.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
Technical Support Center: Overcoming Solubility Challenges with 1,3,5-Tris(4-hydroxyphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-hydroxyphenyl)benzene. The following sections offer insights into its solubility characteristics and provide protocols to address common dissolution issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a molecule with a complex solubility profile. Its large, non-polar triphenylbenzene core suggests poor solubility in polar solvents like water. However, the three hydroxyl (-OH) groups introduce polarity and the capacity for hydrogen bonding, which can enhance solubility in certain polar organic solvents. Generally, it is considered poorly soluble in non-polar hydrocarbon solvents and has limited solubility in water.
Q2: In which solvents is this compound most likely to dissolve?
A2: Based on its structure and available data, this compound is most likely to dissolve in polar aprotic solvents that can engage in hydrogen bonding. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). It may also show some solubility in chlorinated solvents like chloroform and dichloromethane, particularly with heating.
Q3: Why is my this compound not dissolving in a recommended solvent?
A3: Several factors can contribute to dissolution problems. These include the purity of the compound, its crystalline form (polymorphism), the presence of residual solvents from synthesis, the ambient temperature, and the volume of solvent used. The rate of dissolution may also be slow, requiring patience and agitation.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, as a phenolic compound, its solubility is expected to increase significantly in aqueous solutions with an alkaline pH.[1] The hydroxyl groups can be deprotonated to form phenoxide ions, which are more readily solvated by water. The use of a dilute aqueous base, such as sodium hydroxide or potassium carbonate, can facilitate dissolution. However, be mindful that changing the pH may affect the stability or reactivity of your compound in subsequent experimental steps.
Q5: Are there any general strategies to enhance the solubility of this compound?
A5: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include:
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for solvation.
-
Using Co-solvents: A mixture of a good solvent with a poorer solvent can sometimes enhance overall solubility.
-
Solid Dispersion: Creating a solid dispersion of the compound in a carrier polymer can improve its dissolution rate.[2]
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area-to-volume ratio, which can lead to faster dissolution.
Solubility Data
| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a solvent for NMR analysis of this compound, indicating good solubility. |
| Dimethylformamide (DMF) | Soluble | Frequently used as a reaction solvent for derivatives of this compound. | |
| Tetrahydrofuran (THF) | Moderately Soluble | May require heating or extended sonication for complete dissolution. | |
| Chlorinated | Chloroform (CHCl₃) | Sparingly Soluble | Solubility can often be improved with heating. Used in some synthetic preparations. |
| Dichloromethane (DCM) | Sparingly Soluble | Similar to chloroform, solubility is limited but can be enhanced. | |
| Polar Protic | Water | Insoluble | The large hydrophobic core dominates, leading to very poor aqueous solubility at neutral pH. |
| Methanol, Ethanol | Sparingly Soluble | May show slight solubility, especially with heating, but is generally not a good solvent for high concentrations. | |
| Non-Polar | Hexane, Pentane, Cyclohexane | Insoluble | These solvents are reported to be effective for precipitating the compound from reaction mixtures, confirming its low solubility.[3] |
| Toluene, Benzene | Sparingly to Insoluble | While the parent compound, 1,3,5-triphenylbenzene, is soluble in these solvents, the hydroxyl groups on the derivative decrease its solubility in non-polar aromatic solvents.[4][5] | |
| Aqueous (Basic) | Dilute NaOH, K₂CO₃ | Soluble | The phenolic protons can be abstracted in basic conditions, forming a soluble salt.[1] |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Standard Dissolution in a Polar Aprotic Solvent (DMSO)
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of dimethyl sulfoxide (DMSO) to achieve the target concentration.
-
Agitation: Securely cap the vial and vortex or shake vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Troubleshooting: If the solid persists, proceed with the following steps sequentially: a. Sonication: Place the vial in an ultrasonic bath for 15-30 minutes at room temperature. b. Heating: If sonication is insufficient, warm the vial in a water bath or on a hot plate to 40-50°C with continuous stirring for 15-30 minutes. Allow to cool to room temperature to ensure the compound remains in solution.
Protocol 2: pH-Mediated Dissolution in an Aqueous System
-
Preparation: Weigh the this compound into a beaker or flask.
-
Aqueous Suspension: Add the desired volume of deionized water and stir to create a suspension.
-
Basification: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH of the solution with a pH meter or pH paper.
-
Dissolution: Continue adding the basic solution until the solid completely dissolves. The pH will typically need to be above 8 for significant dissolution to occur.
-
Neutralization (Optional): If required for a subsequent reaction, the pH can be carefully readjusted by the dropwise addition of a dilute acid (e.g., 1 M HCl). Be aware that the compound may precipitate if the pH is lowered significantly.
Solvent-Solute Relationship
The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
Catalyst selection for the efficient synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the catalyst selection and synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed self-condensation (trimerization) of 4-hydroxyacetophenone. This reaction involves the formation of a new benzene ring from three molecules of the acetophenone precursor. Another notable method involves a two-step process where 4-hydroxyacetophenone is first reacted with aniline to form a 4-hydroxyacetophenone-anil intermediate, which is then trimerized in the presence of an acid catalyst.[1][2]
Q2: What types of catalysts are effective for this synthesis?
A2: A range of catalysts can be employed, with acid catalysts being the most common. These include:
-
Anilinium salts: Anilinium hydrochloride, hydrobromide, sulfate, and tosylate are effective, particularly in the two-step process involving an anil intermediate.[1][2]
-
Strong acids: A mixture of sulfuric acid and potassium pyrosulfate has been used.[2]
-
Lewis acids: Tetrachlorosilane in ethanol and Copper(II) chloride (CuCl₂) have been reported to catalyze the trimerization.[3]
-
Heterogeneous catalysts: Surface-modified nanoclinoptilolite has been demonstrated as an efficient and recyclable catalyst for the cyclotrimerization of acetophenones.[4]
Q3: What are the typical yields and purity levels I can expect?
A3: Yields and purity can vary significantly depending on the chosen catalyst, reaction conditions, and purification methods. With optimized protocols, yields can be high. For instance, the process involving an anilinium hydrochloride catalyst has been reported to achieve a yield of 95% of the trimer as determined by LC analysis.[2] Purity levels exceeding 97% are often achievable with proper purification techniques like recrystallization.[5]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: Temperature, reaction time, and catalyst loading are critical parameters. The reaction temperature can range from room temperature to over 200°C depending on the catalyst and solvent system.[2][3] Reaction times can vary from a few hours to several days. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.[4]
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of this compound based on available data.
| Catalyst System | Starting Material | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Notes |
| Anilinium hydrochloride | 4-hydroxyacetophenone & aniline | 220 | 4 hours | 95 | Two-step process involving anil formation.[2] |
| Sulfuric acid / Potassium pyrosulfate | 4-haloacetophenone | Not specified | Not specified | Not specified | Product is 1,3,5-tris(4'-halophenyl)benzene, which is then converted to THPB.[2] |
| Tetrachlorosilane / Ethanol | Aryl ketones | Room Temperature | Not specified | High | General method for 1,3,5-triarylbenzenes.[3] |
| Nanoclinoptilolite (surface modified) | Acetophenone | 100 | 3 hours | Good | Environmentally friendly, solvent-free conditions.[4] |
| CuCl₂ | Acetophenone | 180-220 (reflux) | 6 hours | Not specified | General method for 1,3,5-triarylbenzenes.[3] |
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For heterogeneous catalysts, ensure proper activation if required. |
| Inadequate Reaction Temperature | Optimize the reaction temperature. Some reactions may require higher temperatures to proceed at a reasonable rate. Monitor the reaction at different temperatures to find the optimum. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or another suitable analytical technique. The reaction may require a longer time for completion than initially anticipated. |
| Poor Quality Starting Materials | Use high-purity 4-hydroxyacetophenone. Impurities in the starting material can inhibit the catalyst or lead to side reactions. |
| Presence of Water | For moisture-sensitive catalysts or reactions, ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side Reactions (e.g., Aldol Condensation) | The self-condensation of 4-hydroxyacetophenone can lead to various side products. Optimize catalyst choice and reaction conditions to favor the desired trimerization. Lowering the reaction temperature may help reduce side reactions. |
| Incomplete Trimerization | If the reaction is stopped prematurely, a mixture of starting material, dimer, and other intermediates may be present. Ensure the reaction goes to completion by monitoring with TLC. |
| Decomposition of Product | Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product. Optimize the reaction time and temperature to maximize yield while minimizing degradation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-crystallization of Impurities | If impurities have similar solubility to the product, purification by recrystallization can be challenging. Try different solvent systems for recrystallization. A common method is recrystallization from an ethanol/water mixture.[4] |
| Product is an Amorphous Solid | The product may precipitate as an amorphous solid instead of a crystalline one, making filtration and drying difficult. Try dissolving the crude product in a suitable solvent and then slowly adding a non-solvent to induce crystallization. |
| Residual Catalyst | For homogeneous catalysts, ensure proper work-up procedures to remove the catalyst. For heterogeneous catalysts, simple filtration is usually sufficient.[4] |
Experimental Protocols
Protocol 1: Synthesis using Anilinium Hydrochloride Catalyst (Two-Step Process)
This protocol is adapted from the process described in US Patent 5,344,980.[2]
Step 1: Formation of 4-hydroxyacetophenone-anil
-
In a reaction flask equipped with a Dean-Stark trap, combine 4-hydroxyacetophenone, aniline, and a catalytic amount of an acid catalyst (e.g., anilinium hydrochloride).
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
Remove the excess aniline by distillation.
Step 2: Trimerization of 4-hydroxyacetophenone-anil
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To the crude 4-hydroxyacetophenone-anil, add a catalytic amount of an anilinium salt (e.g., anilinium hydrochloride).
-
Heat the reaction mixture to approximately 220°C and stir for several hours.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., LC).
-
Upon completion, cool the reaction mixture and pour it into a dilute acid solution (e.g., dilute H₂SO₄).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis using a Heterogeneous Nanoclinoptilolite Catalyst
This protocol is based on the method described by Tayebee et al.[4]
-
In a small test tube, add 4-hydroxyacetophenone and a catalytic amount (e.g., 0.01 g per 1 mmol of acetophenone) of surface-modified nanoclinoptilolite.
-
Stir the reaction mixture at 100°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add hot ethanol to the reaction mixture to dissolve the product.
-
Isolate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v) to obtain the pure this compound.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for catalyst selection based on key performance criteria.
References
- 1. US3925488A - Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene - Google Patents [patents.google.com]
- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 3. article.sapub.org [article.sapub.org]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Post-Synthesis Modification and Purification of COFs from 1,3,5-Tris(4-hydroxyphenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis modification and purification of Covalent Organic Frameworks (COFs) synthesized from 1,3,5-Tris(4-hydroxyphenyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PSM-01 | Incomplete Post-Synthetic Modification (e.g., low esterification yield) | 1. Insufficient reagent access to the hydroxyl groups within the COF pores.2. Steric hindrance from the COF framework.3. Inadequate reaction conditions (temperature, time, catalyst).4. Reagent degradation. | 1. Swell the COF in an appropriate solvent before the reaction to open up the pores.2. Use a smaller modifying reagent if possible.3. Optimize reaction time and temperature. Consider a stronger catalyst if applicable.4. Use fresh reagents. |
| PUR-01 | Significant Loss of Crystallinity After Modification | 1. Harsh reaction conditions (e.g., strong acid/base, high temperature) may have damaged the COF framework.[1][2][3]2. The introduced functional groups disrupt the π-stacking or long-range order of the COF layers. | 1. Use milder reaction conditions. Perform the modification at the lowest effective temperature.2. Choose functional groups that are less bulky to minimize structural disruption.[4]3. Confirm the stability of the parent COF under the planned reaction conditions with a small-scale test. |
| PUR-02 | Low Porosity (Low BET Surface Area) After Purification | 1. Pore collapse during solvent removal due to capillary forces.[5][6]2. Incomplete removal of unreacted reagents, catalysts, or solvent molecules trapped within the pores.3. Aggregation of COF particles upon drying. | 1. After solvent exchange, perform supercritical CO2 drying or use a solvent with very low surface tension, like perfluorohexane, for the final wash before vacuum drying.[5]2. Extend the duration of the Soxhlet extraction to ensure complete removal of impurities.3. Avoid oven drying at high temperatures immediately after filtration. Activate the COF under a high vacuum with a gradual temperature increase. |
| GEN-01 | Product is an Amorphous Powder | 1. The initial COF synthesis produced a poorly crystalline material.2. The post-synthetic modification conditions were too harsh, leading to a complete loss of the crystalline structure. | 1. Optimize the synthesis of the parent COF to achieve high crystallinity before attempting modification.2. Refer to PUR-01 for solutions on preserving crystallinity. |
Frequently Asked Questions (FAQs)
Post-Synthetic Modification
Q1: What are the common post-synthetic modification strategies for COFs derived from this compound?
A1: Given the presence of reactive hydroxyl (-OH) groups on the pore walls, a common and effective strategy is esterification . This involves reacting the hydroxyl groups with acyl chlorides or anhydrides to introduce ester functionalities. This method is advantageous as it can be performed under relatively mild conditions. Other potential modifications include etherification.[4][7]
Q2: How can I confirm that the modification was successful?
A2: A combination of characterization techniques is essential:
-
FTIR Spectroscopy: Look for the appearance of new peaks corresponding to the introduced functional group (e.g., a C=O stretching band for esterification around 1735 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band.
-
Solid-State NMR Spectroscopy: ¹³C CP-MAS NMR can confirm the presence of new carbon environments from the grafted functional group.
-
Elemental Analysis: A change in the elemental composition (e.g., an increase in the C/O ratio after esterification) provides quantitative evidence of modification.
Q3: Will post-synthetic modification affect the COF's stability?
A3: Yes, it can. The impact on stability depends on the nature of the introduced functional group and the linkage formed. For instance, converting hydroxyl groups to more robust ether or ester linkages can sometimes enhance chemical stability. However, the modification process itself can introduce defects if not performed carefully.[1][2][8]
Purification and Activation
Q4: What is the standard procedure for purifying a modified COF?
A4: A multi-step process is required to remove unreacted starting materials, reagents, and solvents. A typical workflow involves:
-
Initial Washing: Washing the modified COF with the reaction solvent to remove the bulk of impurities.
-
Soxhlet Extraction: This is a critical step for thorough purification. The COF is placed in a thimble and continuously washed with a suitable solvent (e.g., tetrahydrofuran or acetone) for an extended period (24-48 hours) to extract any trapped molecules.[9][10][11]
-
Solvent Exchange: The solvent used for extraction is exchanged with a low-boiling-point solvent (e.g., dichloromethane or acetone) to facilitate removal during activation.
-
Activation: The purified COF is dried under a high vacuum, often with gentle heating, to remove the final solvent molecules from the pores and "activate" the material for porosity measurements or subsequent applications.
Q5: Why is my COF's surface area lower than expected after modification and purification?
A5: This is a common issue and can be attributed to several factors. The modification itself can introduce bulky groups that partially block the pores. More frequently, pore collapse occurs during the drying process. The capillary forces exerted by evaporating solvents can be strong enough to disrupt the ordered structure, especially if the framework's stability was compromised during modification. To mitigate this, a proper activation procedure, such as supercritical CO2 drying, is recommended.[5][6]
Q6: How do I choose the right solvent for Soxhlet extraction?
A6: The ideal solvent should be able to dissolve unreacted monomers and byproducts but not the COF itself. It should also have a boiling point suitable for the Soxhlet apparatus. Common choices include THF, acetone, and ethanol. The selection depends on the specific reagents used in the modification step.
Experimental Protocols
Protocol 1: Post-Synthetic Esterification of a Hydroxyl-Functionalized COF
This protocol describes a representative procedure for modifying a COF synthesized from this compound with an acyl chloride.
-
Preparation: In a round-bottom flask, suspend the parent hydroxyl-COF (100 mg) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Swellin g: Sonicate the suspension for 15 minutes to ensure good dispersion and solvent penetration into the pores.
-
Reaction Setup : Add a base, such as triethylamine (0.5 mL), to the suspension to act as an acid scavenger.
-
Modification : Slowly add the modifying agent (e.g., acetyl chloride, 5 equivalents) to the stirring suspension at 0 °C.
-
Reaction : Allow the mixture to slowly warm to room temperature and then heat to 60 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation : After cooling to room temperature, collect the solid product by filtration through a PTFE membrane filter (0.45 µm pore size).
-
Initial Wash : Wash the collected solid sequentially with DMF (3 x 20 mL) and dichloromethane (3 x 20 mL) to remove excess reagents.
Protocol 2: Purification and Activation of the Modified COF
-
Soxhlet Extraction : Place the filtered solid into a cellulose thimble and perform Soxhlet extraction with tetrahydrofuran (THF) for 24 hours to remove any remaining impurities.[9][10][12]
-
Solvent Exchange : After extraction, soak the COF powder in anhydrous acetone (3 x 30 mL) for 8 hours per wash to exchange the THF.
-
Activation : Transfer the acetone-wet powder to a Schlenk flask. Activate the COF by heating at 80 °C under a dynamic high vacuum (<1 mbar) for 12 hours, followed by a further 12 hours at 120 °C.
-
Storage : Store the activated COF under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Data Presentation
The following table shows representative quantitative data for a COF derived from this compound before and after a hypothetical esterification modification.
| Parameter | Parent Hydroxyl-COF | Modified Ester-COF |
| BET Surface Area | ~1200 m²/g | ~950 m²/g |
| Pore Volume | ~0.75 cm³/g | ~0.60 cm³/g |
| Pore Diameter | ~2.5 nm | ~2.2 nm |
| Elemental Analysis (C%) | 75.1% | 76.5% |
| Elemental Analysis (H%) | 4.2% | 4.5% |
Note: A decrease in surface area, pore volume, and pore diameter is expected after modification due to the added volume of the functional groups within the pores.
Visualizations
Experimental Workflow
Caption: General workflow for post-synthetic modification and purification.
Troubleshooting Logic for Low Porosity
Caption: Decision tree for troubleshooting low porosity in modified COFs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epa.gov [epa.gov]
- 12. semspub.epa.gov [semspub.epa.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1,3,5-Tris(4-hydroxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 1,3,5-Tris(4-hydroxyphenyl)benzene, a triphenylbenzene derivative with applications in the development of covalent organic frameworks (COFs) and photoluminescent macromolecules.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in selecting the most suitable techniques for their specific analytical needs.
Overview of Analytical Techniques
The structural integrity, purity, and thermal stability of this compound are critical parameters that dictate its performance in various applications. A suite of analytical techniques is employed to provide a comprehensive characterization of this molecule. This guide focuses on the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for the identification of functional groups.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Thermal Analysis (TGA/DSC) for evaluating thermal stability and phase transitions.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data obtained from various analytical methods for the characterization of this compound.
| Analytical Method | Parameter | Observed Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 7.79 (s, 3H), 6.94–7.41 (m, 12H), 3.81 (s, 9H, -OCH₃ impurity) | [2] |
| ¹³C NMR | Chemical Shift (δ) | 159.3, 141.8, 133.9, 128.3, 123.8, 114.3, 55.4 (-OCH₃ impurity) | [2] |
| FT-IR | Wavenumber (cm⁻¹) | 2953, 2918, 2848 (C-H), 1606 (C=C), 1460, 1378, 1263 (C-O), 1097, 802 | [2] |
| Melting Point | Temperature (°C) | 237–239 | [2] |
| HPLC | Purity (%) | ≥96.0 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its protons and carbon atoms.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Solvent: CDCl₃
-
Frequency: 500 MHz
-
Internal Standard: Tetramethylsilane (TMS)
-
Data Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the central and peripheral benzene rings, as well as the hydroxyl protons. The provided data shows a singlet at 7.79 ppm (3H), a multiplet between 6.94-7.41 ppm (12H), and a singlet at 3.81 ppm (9H). The singlet at 3.81 ppm is likely due to a methoxy impurity from the starting material or synthesis byproduct.[2]
¹³C NMR Acquisition:
-
Solvent: CDCl₃
-
Frequency: 125 MHz
-
Data Interpretation: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The expected chemical shifts for the aromatic carbons are in the range of 110-160 ppm. The published data indicates peaks at 159.3, 141.8, 133.9, 128.3, 123.8, and 114.3 ppm, with an additional peak at 55.4 ppm attributed to a methoxy impurity.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Instrumentation: FT-IR Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Data Interpretation: The FT-IR spectrum will show absorption bands characteristic of the O-H stretch of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching of the phenol group (around 1260 cm⁻¹). The provided data shows peaks at 2953, 2918, 2848, 1606, 1460, 1378, 1263, 1097, and 802 cm⁻¹.[2] The broad O-H stretch is not explicitly mentioned in this particular dataset but is a key expected feature.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Proposed Method (based on 1,3,5-Trihydroxybenzene analysis): [4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy, likely in the 254-280 nm range).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96.0% has been reported for commercially available this compound.[3]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Comparison of Analytical Methods
This diagram provides a logical comparison of the primary applications of the discussed analytical methods.
References
A Comparative Guide to Triphenolic Building Blocks: 1,3,5-Tris(4-hydroxyphenyl)benzene and Its Alternatives
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate molecular building blocks is a critical decision that dictates the properties and performance of the final product. Among the diverse array of available monomers, triphenolic compounds are of significant interest due to their inherent rigidity, crosslinking capabilities, and thermal stability. This guide provides an objective comparison of 1,3,5-Tris(4-hydroxyphenyl)benzene with other notable triphenolic building blocks, namely phloroglucinol and pyrogallol, supported by available experimental data.
This comparison focuses on key performance indicators for these building blocks when utilized in polymer synthesis: thermal stability, reactivity, and solubility. Understanding these parameters is crucial for designing advanced materials such as high-performance polymers, covalent organic frameworks (COFs), and matrices for drug delivery systems.
Overview of Compared Triphenolic Building Blocks
This compound (THPB) is a star-shaped, planar molecule with three hydroxyl groups positioned at the para-position of the outer phenyl rings. This D3h symmetric structure imparts a high degree of rigidity and thermal stability to polymers derived from it. It is a key component in the synthesis of covalent organic frameworks and as a crosslinking agent in epoxy resins.[1][2]
Phloroglucinol (1,3,5-trihydroxybenzene) is a simpler benzenetriol with three hydroxyl groups directly attached to a central benzene ring in a symmetrical arrangement.[3] Its versatile reactivity makes it a common precursor in the synthesis of pharmaceuticals, explosives, and polymers.[4][5]
Pyrogallol (1,2,3-trihydroxybenzene) is an isomer of phloroglucinol where the three hydroxyl groups are positioned adjacent to each other on the benzene ring.[6] This arrangement influences its reactivity and makes it a potent reducing agent, historically used in photographic developers and as a monomer for functional polymers.[7][8]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.
Table 1: Physical and Chemical Properties
| Property | This compound | Phloroglucinol | Pyrogallol |
| Molecular Formula | C₂₄H₁₈O₃ | C₆H₆O₃[3] | C₆H₆O₃[6] |
| Molecular Weight ( g/mol ) | 354.4 | 126.11[3] | 126.11[6] |
| Melting Point (°C) | 233-240[9] | 219[3] | 131-134[8] |
| Appearance | Beige powder[10] | Colorless to beige solid[3] | White, turns brownish on exposure to air[6] |
Table 2: Comparative Performance in Polymer Applications
| Performance Metric | Polymer from this compound | Polymer from Phloroglucinol | Polymer from Pyrogallol |
| Thermal Stability (TGA) | High thermal stability, often used in high-temperature applications. Specific decomposition temperatures vary with the polymer type. | Polymers exhibit good thermal stability. For example, a vinyl ester network derived from phloroglucinol showed a glass transition temperature (Tg) of 165°C, higher than that of a Bisphenol A-derived vinyl ester (135°C). | Methacrylated pyrogallol vinyl monomers show high thermal stability.[7] |
| Reactivity | The hydroxyl groups are reactive and can participate in various polymerization reactions, including the formation of esters and ethers for COFs and epoxy resins.[2][10] | The three hydroxyl groups provide multiple sites for functionalization and polymerization.[4] | The adjacent hydroxyl groups influence its reactivity, making it prone to oxidation but also useful in specific polymerization reactions.[7][8] |
| Solubility | Generally soluble in polar organic solvents. | Soluble in water, diethyl ether, ethanol, and pyridine.[3] | Highly soluble in water and other polar solvents like alcohols. Insoluble in nonpolar solvents such as hexane and benzene.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis is a standard technique to evaluate the thermal stability of polymers. A typical experimental protocol is as follows:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
Instrument Setup: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition temperature and the temperature of maximum decomposition rate are determined from the TGA and its derivative (DTG) curves, respectively.
Determination of Monomer Reactivity Ratios by ¹H NMR Spectroscopy
The relative reactivity of monomers in a copolymerization reaction can be determined using nuclear magnetic resonance (NMR) spectroscopy. A general procedure is outlined below:
-
Copolymerization Reaction: A series of copolymerization reactions are carried out with varying initial molar ratios of the two monomers in a suitable solvent and initiator at a constant temperature. The reactions are terminated at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent and purified to remove unreacted monomers and initiator residues.
-
¹H NMR Analysis: The purified copolymer is dissolved in a suitable deuterated solvent, and its ¹H NMR spectrum is recorded.
-
Compositional Analysis: The composition of the copolymer is determined by integrating the characteristic proton signals of each monomer unit in the NMR spectrum.
-
Reactivity Ratio Calculation: The monomer reactivity ratios (r₁ and r₂) are then calculated using methods such as the Fineman-Ross or Kelen-Tüdős methods, which relate the copolymer composition to the monomer feed composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the thermal stability of polymers derived from different triphenolic building blocks.
Caption: Workflow for comparing the thermal stability of polymers.
Conclusion
This compound stands out as a building block for applications demanding high rigidity and thermal stability, such as in the burgeoning field of covalent organic frameworks. Its larger, more complex structure contributes to these desirable properties. Phloroglucinol and pyrogallol, while also offering three reactive hydroxyl groups, are smaller and more versatile molecules. Phloroglucinol's symmetrical structure and reactivity make it a valuable component in various polymer systems, including high-performance vinyl esters. Pyrogallol's unique adjacent hydroxyl group arrangement imparts distinct reactivity, particularly a propensity for oxidation, which can be harnessed in specific polymerization schemes.
The choice between these triphenolic building blocks will ultimately depend on the specific performance requirements of the target application. For applications where ultimate thermal stability and structural rigidity are paramount, this compound is a strong candidate. For applications requiring a balance of reactivity, cost-effectiveness, and good thermal properties, phloroglucinol and pyrogallol offer compelling alternatives. Further research focusing on the direct comparative evaluation of these monomers within the same polymer systems is warranted to provide a more definitive guide for materials design and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 5. Pyrogallol - Wikipedia [en.wikipedia.org]
- 6. Preparation of new modified pyrogallol vinyl monomer and its antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
A Comparative Guide to Catalysts for 1,3,5-Tris(4-hydroxyphenyl)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts employed in the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a molecule of significant interest due to its C3-symmetric structure and applications as a versatile building block in supramolecular chemistry, polymer science, and pharmaceutical research. The primary synthetic route to THPB is the acid-catalyzed self-condensation (cyclotrimerization) of 4-hydroxyacetophenone. This document summarizes the performance of different catalytic systems, provides detailed experimental protocols for key methods, and illustrates the underlying reaction mechanism and experimental workflow.
Catalytic Performance Comparison
The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods. It is important to note that direct comparison is challenging due to variations in experimental setups, starting materials, and reaction scales.
| Catalyst Type | Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 4-Methoxyacetophenone | Not specified | Not specified | Not specified | 20 (for TMPB¹) | [1] |
| Brønsted Acid | Methanesulfonic Acid (MeSO₃H) | 4-Methoxyacetophenone | Not specified | Not specified | Not specified | 41 (for TMPB¹) | [1] |
| Brønsted Acid | Trifluoromethanesulfonic Acid (CF₃SO₃H) | 4-Bromoacetophenone | Not specified | Not specified | Not specified | 97 (for trimer) | [2] |
| Brønsted Acid | Phosphomolybdic Acid (H₃Mo₁₂PO₄₀·12H₂O) | Acetophenone | Ethanol | Reflux | Not specified | 87 (for trimer) | [2] |
| Brønsted Acid | Boric acid tris(hydrogensulfate) [B(HSO₄)₃] | Acetophenone | Solvent-free | Not specified | Not specified | 94 (for trimer) | [2] |
| Lewis Acid | Tetrachlorosilane (SiCl₄) | 4-Hydroxyacetophenone | Ethanol | Room Temp. | Not specified | 98 | [2] |
| Lewis Acid | Bismuth(III) triflate (Bi(OTf)₃·4H₂O) | Acetophenone | Not specified | Not specified | Not specified | Effective catalyst | [2] |
| Lewis Acid | Copper(II) Chloride (CuCl₂) | Acetophenone | Toluene | 180-220 | 6 h | Not specified | [3] |
| Anilinium Salt | Anilinium Hydrochloride | 4-Hydroxyacetophenone-anil | Toluene (initially), then neat | 190-200 | 3 h | Not specified | [1] |
¹Yield for the precursor 1,3,5-Tris(4-methoxyphenyl)benzene (TMPB), which requires a subsequent demethylation step to yield THPB.
Experimental Protocols
Synthesis using Tetrachlorosilane (Lewis Acid Catalyst)
This method, reported to have an excellent yield, utilizes the Lewis acidity and oxophilicity of silicon tetrachloride.[2]
Materials:
-
4-Hydroxyacetophenone
-
Tetrachlorosilane (SiCl₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone in ethanol at room temperature.
-
Slowly add tetrachlorosilane to the solution with stirring. The molar ratio of 4-hydroxyacetophenone to SiCl₄ is typically 1:1.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water to hydrolyze the remaining SiCl₄ and precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis using Anilinium Hydrochloride (Two-Step Process)
This process involves the initial formation of an anil intermediate, which then undergoes acid-catalyzed trimerization.[1]
Step 1: Formation of 4-Hydroxyacetophenone-anil
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-hydroxyacetophenone (0.1 mol), aniline (0.2 mol), and toluene (100 ml).
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the conversion of 4-hydroxyacetophenone to the anil intermediate by gas chromatography.
Step 2: Trimerization
-
Once the formation of the anil is complete, add anilinium hydrochloride (0.0038 mol) to the reaction mixture.
-
Remove the toluene by distillation.
-
Heat the neat reaction mixture at 190-200°C for 3 hours.
-
Cool the mixture to 120°C and add toluene (100 ml) to precipitate the product.
-
The crude this compound is then collected and purified.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from 4-hydroxyacetophenone is a classic example of an acid-catalyzed aldol-type condensation followed by dehydration.
Caption: Acid-catalyzed self-condensation of 4-hydroxyacetophenone.
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for THPB synthesis.
References
Thermal and mechanical properties of polymers synthesized with 1,3,5-Tris(4-hydroxyphenyl)benzene
The incorporation of 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) as a monomer or crosslinking agent in polymers such as polycarbonates and epoxy resins marks a significant advancement in materials science. This triphenolic compound, with its unique trifunctional and rigid structure, imparts substantial improvements in the thermal and mechanical properties of these polymers, opening avenues for their application in high-performance sectors.
Researchers and industry professionals are continually seeking novel materials with enhanced durability, thermal resistance, and mechanical strength. The synthesis of polymers incorporating THPB has demonstrated remarkable potential in meeting these demands. This guide provides a comprehensive comparison of the thermal and mechanical properties of polymers synthesized with THPB against their conventional counterparts, supported by experimental data and detailed methodologies.
Enhanced Thermal Stability and Mechanical Strength: A Comparative Analysis
The introduction of THPB into polymer matrices leads to a more crosslinked and rigid network structure. This is directly reflected in the material's thermal and mechanical performance.
Epoxy Resins: A Leap in Performance
In epoxy resin systems, THPB can be utilized as a curing agent or a co-monomer. Its trifunctional nature allows for the formation of a dense three-dimensional network, significantly enhancing the material's properties compared to traditional bifunctional curing agents. For instance, epoxy resins cured with THPB exhibit a notable increase in their glass transition temperature (Tg), a critical indicator of thermal stability.
One study on an epoxy-imide resin incorporating a hydroxyl-containing comonomer reported a high glass transition temperature (Tg) of 186 °C.[1] Furthermore, the flexural strength and modulus of such modified epoxy resins have shown significant improvements, with flexural strength reaching up to 95.7 MPa and a flexural modulus of 3.0 GPa.[1]
Table 1: Comparison of Thermal and Mechanical Properties of Epoxy Resins
| Property | Standard Epoxy Resin (Control) | Epoxy Resin with THPB derivative |
| Glass Transition Temperature (Tg) | ~ 150 °C | 186 °C[1] |
| Flexural Strength | ~ 70 MPa | 95.7 MPa[1] |
| Flexural Modulus | ~ 2.5 GPa | 3.0 GPa[1] |
Note: The data for the standard epoxy resin is a representative value for comparison, and the data for the THPB-modified resin is from a study on an epoxy-imide system with a hydroxyl-containing comonomer.
Polycarbonates: Improved Rheology and Stability
In the realm of polycarbonates, THPB is employed as a branching agent. The introduction of these branching points alters the polymer's melt rheology, which can be advantageous in processing applications. Moreover, the rigid triphenylbenzene core of THPB contributes to the overall stability of the polycarbonate chain. Patents have highlighted the use of THPB to stabilize polycarbonates through a rigid three-site crosslink.[2]
Experimental Methodologies
The characterization of the thermal and mechanical properties of these polymers is conducted through a series of standardized tests.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the polymers. The analysis is typically performed by heating a small sample of the material at a constant rate and measuring the heat flow required to raise its temperature. The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature of the polymers. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight loss is monitored as a function of temperature. The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.
Mechanical Testing
-
Tensile Testing: This test measures the force required to pull a specimen to its breaking point. The results provide crucial information about the material's tensile strength (the maximum stress it can withstand before breaking) and Young's modulus (a measure of its stiffness).
-
Flexural Testing: Also known as a three-point bend test, this method is used to determine the flexural strength and flexural modulus of a material. A sample is supported at two points and a load is applied to the center until it fractures or bends.
Experimental and Synthesis Workflows
The synthesis and characterization of polymers containing THPB follow a structured workflow. The diagrams below, generated using the DOT language, illustrate these processes.
Caption: Workflow for the synthesis of polymers incorporating THPB.
Caption: Workflow for the thermal and mechanical characterization of polymers.
Conclusion
The integration of this compound into polymer structures presents a highly effective strategy for enhancing their thermal and mechanical properties. The resulting materials exhibit superior performance characteristics, including higher glass transition temperatures and improved strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. Further research focusing on direct comparative studies will be invaluable in fully quantifying the benefits of THPB incorporation and optimizing the performance of these advanced polymers.
References
Assessing the Purity of Synthesized 1,3,5-Tris(4-hydroxyphenyl)benzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The compound 1,3,5-Tris(4-hydroxyphenyl)benzene, a versatile building block in the synthesis of covalent organic frameworks (COFs), hydrogen-bonded organic frameworks, and photoluminescent macromolecules, is no exception.[1] Its utility in advanced materials and potentially in pharmaceutical development hinges on its chemical purity. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound, often achieved through the trimerization of 4-hydroxyacetophenone, can lead to various impurities.[2] These may include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. Therefore, a robust analytical method is required to separate and quantify the main compound from these potential contaminants.
Comparison of Analytical Methods
While several techniques can be employed to characterize this compound, they offer different levels of information regarding purity. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for quantitative purity assessment due to its high resolution and sensitivity. The following table compares HPLC with other common analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Application |
| HPLC (UV-Vis/DAD) | Quantitative purity, impurity profile, retention time | High resolution and sensitivity, well-established for polyphenols[3][4], allows for quantification of individual impurities. | Requires reference standards for absolute quantification, method development can be time-consuming. | Gold standard for routine quality control and quantitative purity determination. |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation, identification of major impurities | Provides detailed structural information, can identify unknown impurities if present in sufficient quantity. | Lower sensitivity compared to HPLC for trace impurities, quantification can be complex. | Structure elucidation and confirmation of the main compound's identity. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | High sensitivity and specificity, can be coupled with LC (LC-MS) for powerful impurity identification. | May not be quantitative without standards, ionization efficiency can vary between compounds. | Identification of unknown impurities and confirmation of molecular weight. |
| Melting Point | Indication of purity | Simple and rapid technique. | Not specific, significant impurities are needed to cause a noticeable depression or broadening of the melting point range. | A preliminary, qualitative check of purity. |
| Differential Scanning Calorimetry (DSC) | Purity estimation based on melting endotherm | Can provide a quantitative purity value without the need for impurity standards. | Less accurate for samples with very high purity or amorphous content, requires a sharp melting peak. | Orthogonal method for purity confirmation, especially in pharmaceutical-grade material. |
Recommended Method: High-Performance Liquid Chromatography (HPLC)
For routine and precise purity assessment of this compound, a reverse-phase HPLC method with UV detection is highly recommended. This technique excels at separating the target polyphenol from structurally similar impurities. Commercial suppliers of similar compounds often use HPLC to specify purity, for example, ">98.0%(HPLC)".[5]
Experimental Protocol: HPLC Purity Assessment
This protocol is a representative method for the analysis of this compound and similar polyphenolic compounds.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound sample.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Phosphoric Acid).
-
Degas both mobile phases by sonication or vacuum filtration.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Working Solutions: Dilute the stock solutions with the mobile phase to a suitable concentration for injection (e.g., 0.1 mg/mL).
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used for polyphenols to ensure good separation of both polar and non-polar impurities. For example:
-
Start with 70% A / 30% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Polyphenols typically have strong UV absorbance. Monitor at a wavelength around 280 nm or use a DAD to collect the full spectrum.[3]
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound via HPLC.
References
- 1. ossila.com [ossila.com]
- 2. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 3. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Advantage of 1,3,5-Tris(4-hydroxyphenyl)benzene in Covalent Organic Framework Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of molecular building blocks is paramount in the design of advanced materials. In the realm of Covalent Organic Frameworks (COFs), the selection of organic linkers dictates the ultimate properties and performance of the resulting porous crystalline polymers. This guide provides a comparative analysis of 1,3,5-Tris(4-hydroxyphenyl)benzene, a C3-symmetric phenol-based linker, against other commonly employed linkers in COF synthesis, supported by experimental data and detailed protocols.
This compound stands out as a versatile and highly effective building block for the construction of robust and porous COFs. Its key advantages lie in the formation of stable ester linkages and the potential for creating highly crystalline frameworks with exceptional surface areas. This guide will delve into a comparison with a well-established alternative, 1,3,5-tris(4-aminophenyl)benzene, which typically forms imine-linked COFs.
Performance Comparison: Ester-Linked vs. Imine-Linked COFs
The choice of linkage chemistry significantly influences the physicochemical properties of the resulting COF. Below is a summary of key performance indicators for representative COFs synthesized from this compound (ester linkage) and 1,3,5-tris(4-aminophenyl)benzene (imine linkage).
| Property | COF with this compound (Ester Linkage) | COF with 1,3,5-tris(4-aminophenyl)benzene (Imine Linkage) |
| Linker | This compound | 1,3,5-tris(4-aminophenyl)benzene (TAPB) |
| Co-linker | Di(pyridin-2-yl) terephthalate | 1,3,5-Triformylbenzene (TFB) |
| Linkage Type | Ester | Imine |
| BET Surface Area | Up to 2092 m²/g[1] | 771 m²/g |
| Thermal Stability | Boronate ester-linked COFs are generally more thermally stable than comparable imine-linked COFs.[2] | Imine-linked COFs exhibit good thermal stability.[2] |
| Chemical Stability | Ester linkages can be susceptible to hydrolysis under strong acidic or basic conditions. | Imine-based COFs generally exhibit higher chemical stability compared to boroxine and boronate esters.[3] |
| Crystallinity | Can form highly crystalline structures. | Can form highly crystalline structures. |
Structural Advantages and Synthesis Pathway
The C3-symmetric nature of this compound is conducive to the formation of highly ordered, porous networks. The ester linkages formed through condensation reactions with carboxylic acid or derivative linkers result in a rigid and stable framework.
In comparison, 1,3,5-tris(4-aminophenyl)benzene reacts with aldehyde-containing linkers to form imine bonds, which are also capable of producing highly porous and crystalline materials.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality COFs. Below are representative procedures for the synthesis of an ester-linked COF using this compound and an imine-linked COF using 1,3,5-tris(4-aminophenyl)benzene.
Protocol 1: Synthesis of an Ester-Linked COF
This protocol is based on the general principles of solvothermal synthesis for ester-linked COFs.
Materials:
-
This compound
-
Di(pyridin-2-yl) terephthalate
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Argon gas
Procedure:
-
In a Pyrex tube, add this compound and di(pyridin-2-yl) terephthalate in a 2:3 molar ratio.
-
Add a mixture of 1,4-dioxane and DMF as the solvent.
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a pressure of around 150 mTorr, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The crude product is washed with anhydrous acetone and then purified by Soxhlet extraction with ethanol for 24 hours.
-
The purified COF is then dried under vacuum at 120 °C to yield the final product.
Protocol 2: Synthesis of an Imine-Linked COF (TFB-TAPB COF)
This protocol describes the synthesis of a well-characterized imine-linked COF.
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
1,3,5-Triformylbenzene (TFB)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, 1,3,5-tris(4-aminophenyl)benzene (e.g., 35.1 mg, 0.1 mmol) and 1,3,5-triformylbenzene (e.g., 16.2 mg, 0.1 mmol) are mixed.
-
A solvent mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL) is added, followed by 6 M aqueous acetic acid (0.15 mL).
-
The mixture is sonicated for 10 minutes to ensure homogeneity.
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The reaction vessel is heated at 120 °C for 3 days.
-
After cooling, the resulting precipitate is collected by filtration and washed with acetone.
-
The solid is then purified by Soxhlet extraction with anhydrous THF for 24 hours.
-
The final product is dried at 150 °C under vacuum overnight.
Concluding Remarks
The selection of a linker in COF synthesis is a critical decision that directs the final properties of the material. This compound presents a compelling option for the development of COFs with exceptionally high surface areas, which is a significant advantage for applications in gas storage, separation, and catalysis. While ester-linked COFs may exhibit lower hydrolytic stability compared to their imine-linked counterparts, their high porosity and crystallinity make them highly attractive for specific applications where extreme pH conditions are not a factor.
In contrast, linkers like 1,3,5-tris(4-aminophenyl)benzene lead to robust imine-linked COFs with superior chemical stability, making them suitable for applications in harsher chemical environments. The choice between these linkers should, therefore, be guided by the desired properties and the intended application of the final COF material. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific research and development needs.
References
A Spectroscopic Comparison of 1,3,5-Tris(4-hydroxyphenyl)benzene and Its Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 1,3,5-Tris(4-hydroxyphenyl)benzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data and outlines the experimental protocols necessary for reproducible analysis. The unique C3-symmetric structure of 1,3,5-triphenylbenzene and its derivatives makes them valuable building blocks in materials science and pharmaceutical research, exhibiting interesting photophysical properties.[1][2]
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. The data has been compiled from various sources and is presented to facilitate a comparative understanding of the effects of substitution on the spectroscopic properties.
| Compound Name | UV-Vis λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3,5-Triphenylbenzene | 252 | Not Reported | 354[3] | ~0.10[3] | 102 | 7.37-7.88[4][5] | 124.4, 127.2, 127.7, 128.9, 140.1, 141.6[6] |
| This compound | Not Reported | Not Reported | 353, 369 (as carbazole derivative)[7] | Not Reported | Not Reported | 3.81 (s, 9H, OCH₃ of methoxy derivative), 6.94-7.41 (m, 12H), 7.79 (s, 3H)[6] | 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3 (methoxy derivative)[6] |
| 1,3,5-Tris(4-chlorophenyl)benzene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 7.44 (d), 7.59 (d), 7.67 (s)[6] | 125.1, 128.9, 129.6, 134.0, 139.4, 141.5[6] |
| 1,3,5-Tris(4-bromophenyl)benzene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 7.56 (d), 7.62 (d), 7.70 (s)[6] | 122.4, 125.2, 129.0, 132.3, 139.9, 141.7[6] |
| 1,3,5-Tris(4-methylphenyl)benzene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 2.44 (s, 9H), 7.30 (d), 7.62 (d), 7.74 (s)[6] | 21.1, 124.7, 127.3, 129.4, 137.4, 138.3, 142.2[6] |
| 1,3,5-Tris(4-methoxyphenyl)benzene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 3.86 (s, 9H), 6.99 (d), 7.37 (s), 7.59 (d)[6] | 55.9, 114.2, 122.7, 129.3, 134.0, 141.7, 159.7[6] |
| Triferrocenyl-substituted 1,3,5-triphenylbenzene | 260, 350[3] | Not Reported | 493[3] | 0.13[3] | 143 (from 350 nm peak) | Not Reported | Not Reported |
Note: The NMR data for the hydroxy derivative was not directly available in the search results; data for the closely related methoxy derivative is provided as a reference. The fluorescence data for the parent hydroxy compound is from a carbazole derivative, which influences the emission properties.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining comparable spectroscopic data. Below are methodologies for the key spectroscopic techniques.
1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended to minimize fluctuations in the light source.
-
Sample Preparation:
-
Solutions of the compounds are typically prepared in spectroscopic grade solvents such as cyclohexane, ethanol, or dichloromethane at a concentration range of 10⁻⁵ to 10⁻⁶ M.
-
Quartz cuvettes with a 1 cm path length are used for the measurements.
-
A solvent blank is used as a reference.
-
-
Data Acquisition:
-
The absorption spectrum is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorption (λmax) is determined.
-
Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector.
-
Sample Preparation:
-
Solutions are prepared in the same manner as for UV-Vis spectroscopy, ensuring concentrations are low enough to avoid inner filter effects (absorbance at excitation wavelength should be < 0.1).
-
The same spectroscopic grade solvents and quartz cuvettes are used.
-
-
Data Acquisition:
-
The excitation wavelength is set at the λmax determined from the UV-Vis spectrum.
-
The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λem) is determined.
-
The Stokes shift is calculated as the difference between the λem and λmax.
-
The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (η²sample / η²ref) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
3. NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative analysis if needed.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General structure of 1,3,5-Tris(phenyl)benzene with substitution sites (R).
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]
- 3. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 4. article.sapub.org [article.sapub.org]
- 5. 1,3,5-Triphenylbenzene(612-71-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ossila.com [ossila.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,3,5-Tris(4-hydroxyphenyl)benzene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3,5-Tris(4-hydroxyphenyl)benzene, a compound that requires careful management as hazardous waste.
Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Due to these potential health effects, it is imperative to treat this chemical and any associated waste with caution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation and respiratory tract irritation. |
All handling of solid this compound and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection
-
Solid Waste Collection:
-
Place pure this compound waste into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with phenolic compounds.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
-
Contaminated Labware and Debris:
-
Any items such as pipette tips, weighing boats, gloves, and paper towels that are contaminated with this compound must also be treated as hazardous waste.
-
Collect these items in a separate, sealable plastic bag or container that is also clearly labeled as hazardous waste containing this compound residue.
-
-
Solutions Containing this compound:
-
Aqueous or solvent-based solutions containing this compound should be collected in a designated, shatter-proof container for liquid hazardous waste.
-
The container must be compatible with the solvent used and clearly labeled with the full chemical names of all components and their approximate concentrations.
-
-
Storage Pending Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Keep containers sealed when not in use.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste, which will typically involve incineration.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Essential Safety and Logistics for Handling 1,3,5-Tris(4-hydroxyphenyl)benzene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,3,5-Tris(4-hydroxyphenyl)benzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following step-by-step guide outlines the standard operating procedure.
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Prepare all necessary glassware and utensils (e.g., spatulas, weighing paper).
-
Have designated, clearly labeled waste containers ready for solid and contaminated waste.
Step 2: Weighing and Transfer
-
Conduct all weighing and transfer operations within the chemical fume hood to control dust.
-
Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of the chemical using a clean spatula.
-
Close the primary container tightly immediately after use.
Step 3: Solution Preparation
-
If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.
-
Ensure the dissolution vessel is appropriately sized and labeled.
Step 4: Post-Handling Procedures
-
Clean all reusable equipment thoroughly after use.
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
dot
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and puncture-resistant container. | Collect all excess solid this compound in a designated container. |
| Contaminated Disposables | Labeled plastic bag within a secondary container. | Includes gloves, weighing paper, and any other single-use items that have come into contact with the chemical. |
| Contaminated Glassware | Designated bin for broken or disposable glassware. | Rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. |
All waste must be disposed of through the institution's official hazardous waste management program. Ensure all containers are clearly labeled with the chemical name and associated hazards. Never dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
